Product packaging for 2-Hydroxy-3-methoxychalcone(Cat. No.:CAS No. 144100-21-0)

2-Hydroxy-3-methoxychalcone

Cat. No.: B12050345
CAS No.: 144100-21-0
M. Wt: 254.28 g/mol
InChI Key: UIZYRMBJSZYZAK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy-3-methoxychalcone is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B12050345 2-Hydroxy-3-methoxychalcone CAS No. 144100-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144100-21-0

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(16(15)18)10-11-14(17)12-6-3-2-4-7-12/h2-11,18H,1H3/b11-10+

InChI Key

UIZYRMBJSZYZAK-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

2-Hydroxy-3-methoxychalcone: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxychalcone is a flavonoid classified within the chalcone (B49325) subgroup, noted for its characteristic open-chain structure. While broadly categorized as a naturally occurring compound in scientific literature, a definitive plant source for this compound remains to be specifically identified in primary research. This technical guide provides a comprehensive overview of the current understanding of its probable natural origins, a detailed exploration of its putative biosynthetic pathway, and generalized experimental protocols for the isolation and characterization of similar chalconoids. The absence of quantitative data for this specific compound in natural sources is a notable gap in the current body of research.

Natural Sources

This compound is described as a naturally occurring chalcone flavonoid[1]. However, extensive literature reviews have not yielded a specific plant species from which this compound has been definitively isolated and characterized. Chalcones as a class are widespread in the plant kingdom, with the largest number of these compounds isolated from the Leguminosae, Asteraceae, and Moraceae families[2][3].

While the direct natural source of this compound is not documented, numerous structurally similar methoxylated chalcones have been isolated from various plants. For instance, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone has been isolated from the leaves of Syzygium balsameum[4]. Additionally, other related compounds such as 2',4',4-Trihydroxy-3',3-methoxychalcone have been reported in Wedelia asperrima[5], and 2'-Hydroxy-4'-Methoxychalcone has been found in Dalbergia sissoo and Oxytropis falcata[6]. These examples suggest that plants from the Myrtaceae, Asteraceae, and Fabaceae families are potential candidates for containing this compound.

Biosynthesis

The biosynthesis of this compound is believed to follow the general phenylpropanoid and flavonoid biosynthetic pathways. Chalcones are key intermediates in the synthesis of all flavonoids[7]. The pathway commences with the amino acid L-phenylalanine.

The proposed biosynthetic pathway can be outlined as follows:

  • Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to its CoA ester, p-coumaroyl-CoA.

  • Chalcone Synthesis: The key enzyme, chalcone synthase (CHS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone).

  • Modification of the Chalcone Scaffold: To arrive at this compound, a series of hydroxylation and methylation steps are necessary. The precise order of these modifications is not established for this specific molecule. However, it is hypothesized that a hydroxyl group is introduced at the C-2 position of the B-ring, and a methoxy (B1213986) group is added at the C-3 position. The hydroxylation is likely catalyzed by a cytochrome P450-dependent monooxygenase, while the methylation is carried out by an O-methyltransferase (OMT) utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

The following diagram illustrates the proposed biosynthetic pathway:

This compound Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Intermediate Chalcone Intermediate Chalcone Naringenin Chalcone->Intermediate Chalcone Hydroxylase This compound This compound Intermediate Chalcone->this compound O-Methyltransferase (SAM)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

There is currently no available quantitative data on the concentration or yield of this compound from any natural source. Research on related methoxylated chalcones has reported yields from plant material, but this information is not directly applicable to the target compound. The lack of quantitative data highlights a significant area for future research, which would be crucial for evaluating the potential of any identified plant source for viable extraction and drug development.

Experimental Protocols

As no specific protocol for the isolation of this compound from a natural source has been published, a generalized methodology is presented below, adapted from the successful isolation of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone from Syzygium balsameum[4]. This protocol provides a robust framework for researchers aiming to isolate and characterize similar chalcones.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation and characterization of chalcones from a plant source.

Experimental Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization Plant Material Plant Material Extraction with Solvent Extraction with Solvent Plant Material->Extraction with Solvent Crude Extract Crude Extract Extraction with Solvent->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions Preparative TLC/HPLC Preparative TLC/HPLC Fractions->Preparative TLC/HPLC Pure Compound Pure Compound Preparative TLC/HPLC->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis NMR NMR Spectroscopic Analysis->NMR Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry UV-Vis UV-Vis Spectroscopic Analysis->UV-Vis IR IR Spectroscopic Analysis->IR

Caption: General workflow for chalcone isolation and characterization.

Detailed Methodologies

4.2.1. Plant Material Collection and Preparation

  • Collection: The relevant plant parts (e.g., leaves, stems, roots) should be collected and authenticated by a plant taxonomist.

  • Preparation: The collected plant material is washed, shade-dried at room temperature, and then ground into a coarse powder.

4.2.2. Extraction

  • The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

4.2.3. Fractionation

  • The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

  • Each fraction is concentrated under reduced pressure.

4.2.4. Isolation and Purification

  • The fractions are subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions showing similar TLC profiles are pooled together.

  • Further purification of the fractions containing the target compound can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

4.2.5. Structural Characterization

The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy: To determine the absorption maxima, which can be indicative of the chalcone skeleton.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure, including the positions of substituents on the aromatic rings.

Conclusion

While this compound is recognized as a naturally occurring flavonoid, its specific botanical origin remains unconfirmed in the scientific literature. Its biosynthesis is presumed to follow the well-established phenylpropanoid pathway, culminating in modifications of the chalcone scaffold by hydroxylase and O-methyltransferase enzymes. The absence of quantitative data and a dedicated experimental protocol for its isolation from a natural source underscores the need for further research. The methodologies and biosynthetic insights provided in this guide, based on closely related compounds, offer a solid foundation for future investigations aimed at isolating, quantifying, and elucidating the precise biosynthetic pathway of this compound in its native plant host. Such studies are essential for unlocking its full potential in drug discovery and development.

References

The Biosynthetic Pathway of 2'-Hydroxy-3'-methoxychalcone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 2'-Hydroxy-3'-methoxychalcone, a specialized plant metabolite belonging to the flavonoid family. While the complete pathway for this specific chalcone (B49325) has not been fully elucidated in a single plant species, this document outlines a putative pathway based on well-characterized enzymatic reactions in the broader context of flavonoid biosynthesis. It includes quantitative data from related enzymes, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical steps and workflows.

Introduction to Chalcones

Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings.[1] They serve as the central precursors for the synthesis of all other major flavonoid classes in plants.[2] The substitution patterns on their aromatic rings, including hydroxylation and methylation, give rise to a vast diversity of compounds with a wide range of biological activities, making them attractive targets for drug discovery and development.[3][4] 2'-Hydroxy-3'-methoxychalcone is one such derivative, noted for its potential antioxidant, anti-inflammatory, and anticancer properties.[5] Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at its production.

The Phenylpropanoid Pathway: The Foundation of Chalcone Biosynthesis

The biosynthesis of all flavonoids begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the primary starter molecule for chalcone synthesis.[3] This foundational pathway involves three key enzymatic steps.

Phenylpropanoid_Pathway cluster_enzymes Enzymes Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate-4-Hydroxylase 4 4 CL 4CL: 4-Coumarate-CoA Ligase

Figure 1: The General Phenylpropanoid Pathway.

Core Chalcone Synthesis

The formation of the characteristic chalcone scaffold is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase.[2] This enzyme performs a sequential, decarboxylative Claisen condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. The resulting polyketide intermediate then undergoes an intramolecular cyclization to form naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone), the precursor to most flavonoids.

Chalcone_Synthase_Reaction CouCoA 4-Coumaroyl-CoA CHS Chalcone Synthase (CHS) CouCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NaringeninChalcone Naringenin Chalcone CHS->NaringeninChalcone CoA 4x CoA CHS->CoA CO2 3x CO2 CHS->CO2

Figure 2: The Chalcone Synthase (CHS) Reaction.

Putative Biosynthetic Pathway to 2'-Hydroxy-3'-methoxychalcone

The precise sequence of hydroxylation and methylation events leading to 2'-Hydroxy-3'-methoxychalcone has not been definitively established. Based on known specificities of flavonoid-modifying enzymes, a plausible pathway involves the modification of the chalcone B-ring after the initial synthesis of a dihydroxychalcone intermediate.

The proposed pathway begins with a chalcone that possesses hydroxyl groups at the 2' and 3' positions. This intermediate could then be specifically methylated at the 3'-hydroxyl group.

  • Initial Hydroxylation : The formation of a 2',3',4,4'-tetrahydroxychalcone intermediate. This would likely require a Flavonoid 3'-Hydroxylase (F3'H) , a cytochrome P450 monooxygenase, acting on naringenin chalcone.

  • Regiospecific Methylation : A Flavonoid O-Methyltransferase (OMT) , which recognizes the catechol-like structure on the B-ring, would then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) specifically to the 3'-hydroxyl group. OMTs with strict specificity for the 3'-hydroxy group of flavonoids have been identified in several plant species.[6]

Putative_Pathway NaringeninChalcone Naringenin Chalcone (2',4,4',6'-Tetrahydroxychalcone) Intermediate Putative Intermediate (2',3',4,4',6'-Pentahydroxychalcone) NaringeninChalcone->Intermediate F3'H (Flavonoid 3'-Hydroxylase) FinalProduct 2'-Hydroxy-3'-methoxy-4,4',6'-trihydroxychalcone Intermediate->FinalProduct OMT (O-Methyltransferase) + SAM note Note: This diagram depicts a plausible route to a 2'-hydroxy-3'-methoxychalcone backbone. Additional enzymes may be involved in modifying other positions.

Figure 3: A Putative Pathway for 2'-Hydroxy-3'-methoxychalcone Formation.

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in 2'-Hydroxy-3'-methoxychalcone biosynthesis are not available. However, data from homologous enzymes that catalyze similar reactions provide valuable benchmarks for understanding substrate affinities and reaction efficiencies.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

Enzyme Source Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)
Medicago sativa 4-Coumaroyl-CoA 1.8 1.67 9.3 x 105
Medicago sativa Malonyl-CoA 35 - -
Petroselinum crispum 4-Coumaroyl-CoA 1.6 1.95 1.2 x 106

| Petroselinum crispum | Malonyl-CoA | 8.8 | - | - |

Table 2: Kinetic Parameters of Selected Flavonoid O-Methyltransferases (OMTs)

Enzyme Source Enzyme Name Substrate Product(s) Km (µM) Vmax (pkat/mg)
Citrus reticulata CrOMT2 Luteolin Chrysoeriol (3'-O-methyl) 12.38 ± 1.12 19.33 ± 0.44
Citrus reticulata CrOMT2 Quercetin Isorhamnetin (3'-O-methyl) 12.55 ± 1.13 17.06 ± 0.40
Oryza sativa ROMT-9 Quercetin 3'-O-methylquercetin 15.2 ± 1.3 2.1 ± 0.1

| Populus sp. | POMT7-M1 (mutant) | Quercetin | 3,7-O-dimethylquercetin | 25.1 ± 1.9 | 1.2 ± 0.1 |

Data compiled from various sources, including references[6][7][8]. Kinetic parameters are highly dependent on assay conditions.

Experimental Protocols

Investigating the biosynthetic pathway of a specific chalcone involves enzyme extraction, characterization, and product identification. Below are detailed protocols for key experiments.

Protocol: Extraction of Plant Enzymes for Activity Assays

This protocol describes a general method for extracting crude protein from plant tissue suitable for initial enzyme activity screening.

  • Tissue Homogenization : Freeze ~1-2 g of fresh plant tissue (e.g., young leaves, petals) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction Buffer : Prepare an extraction buffer containing 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM EDTA, and 14 mM 2-mercaptoethanol. Just before use, add 1% (w/v) polyvinylpolypyrrolidone (PVPP) to bind phenolic compounds.

  • Extraction : Add 5-10 mL of ice-cold extraction buffer to the powdered tissue and vortex vigorously for 1-2 minutes. Keep the sample on ice for 20-30 minutes, vortexing occasionally.

  • Centrifugation : Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Protein Collection : Carefully collect the supernatant, which contains the crude protein extract. For OMT assays, this extract can often be used directly. For P450 hydroxylase assays, microsomal fraction preparation is typically required.

  • Quantification : Determine the total protein concentration of the extract using a Bradford or BCA protein assay.

Protocol: In Vitro Assay for Chalcone O-Methyltransferase (OMT) Activity

This protocol is designed to detect the methylation of a chalcone substrate using a crude or purified enzyme extract.

  • Reaction Mixture : In a 1.5 mL microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.6)

    • 100 µM of the hydroxylated chalcone substrate (e.g., a 2',3'-dihydroxychalcone, dissolved in DMSO)

    • 200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

    • 5 mM MgCl₂

    • 50-100 µg of crude protein extract

  • Incubation : Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination : Stop the reaction by adding 20 µL of 5 M HCl.

  • Product Extraction : Extract the products by adding 200 µL of ethyl acetate (B1210297). Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.

  • Sample Preparation : Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis : Re-dissolve the dried residue in 50 µL of methanol. Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the methylated product by comparing its retention time and mass-to-charge ratio with an authentic standard.[6][8]

Workflow for Enzyme Identification and Characterization

The complete process of identifying and characterizing a novel enzyme in a biosynthetic pathway follows a logical progression from initial detection to detailed kinetic analysis.

Experimental_Workflow Start Hypothesize Enzyme (e.g., Chalcone OMT) Extract Crude Protein Extraction from Plant Tissue Start->Extract Assay In Vitro Activity Assay with Substrate + SAM Extract->Assay Detect Product Detection (HPLC / LC-MS) Assay->Detect Purify Enzyme Purification (Chromatography) Detect->Purify If activity detected Identify Protein Identification (Mass Spectrometry / Sequencing) Purify->Identify Clone Gene Cloning & Recombinant Expression Identify->Clone Kinetics Kinetic Analysis (Km, Vmax, kcat) Clone->Kinetics End Enzyme Characterized Kinetics->End

Figure 4: General Workflow for Enzyme Characterization.

Conclusion

The biosynthesis of 2'-Hydroxy-3'-methoxychalcone proceeds via the general phenylpropanoid pathway to form a chalcone scaffold, which is subsequently modified by hydroxylation and regiospecific O-methylation. While a complete, validated pathway in a native plant producer remains to be fully detailed, the enzymatic steps can be inferred from well-known enzyme families, including flavonoid 3'-hydroxylases and O-methyltransferases. The protocols and data presented in this guide provide a robust framework for researchers to investigate this and other related flavonoid biosynthetic pathways, paving the way for the biotechnological production of valuable, plant-derived compounds.

References

An In-depth Technical Guide on 2-Hydroxy-3-methoxychalcone: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of natural and synthetic compounds, form the central core for a variety of biologically important molecules. As precursors in flavonoid biosynthesis, they have garnered significant attention for their wide-ranging pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 2-Hydroxy-3-methoxychalcone, providing a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a discussion of its potential mechanisms of action involving key cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, systematically named (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, is a flavonoid precursor characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methoxy (B1213986) functional groups on the phenyl rings is crucial for its chemical reactivity and biological activity.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[1][2]
Synonyms 2'-Hydroxy-3-methoxychalcone, (2E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[2]
Molecular Formula C₁₆H₁₄O₃[1][2]
Molecular Weight 254.28 g/mol [1][2]
Melting Point 359 K (86 °C)[1][3]
Appearance Yellow crystals[1]
Solubility Soluble in ethanol (B145695), acetone, and other organic solvents.[1][3]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)AssignmentReference
¹H NMR (300 MHz, acetone-d₆)11.3 (s, 1H)-OH[1]
7.9 (d, 1H, J = 7.7 Hz)Aromatic CH[1]
7.8 (d, 1H, J = 15.6 Hz)α-CH[1]
7.6 (d, 1H, J = 15.6 Hz)β-CH[1]
7.3–7.4 (m, 5H)Aromatic CH[1]
7.2 (s, 1H)Aromatic CH[1]
6.94 (d, 1H, J = 7.8 Hz)Aromatic CH[1]
3.7 (s, 3H)-OCH₃[1]
¹³C NMR (75 MHz, acetone-d₆)194.9C=O[1]
160.8, 159.7C-O[1]
144.7=CH[1]
136.2, 135.7, 129.3, 128.8, 121.1, 120.1, 119.3, 117.6, 117.4, 115.7, 112.8Aromatic C[1]
55.1-OCH₃[1]

Synthesis of this compound

The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[1][3].

Materials:

Procedure:

  • Dissolve 2-hydroxyacetophenone (1.36 g, 10 mmol) in ethanol (10 ml) in a round-bottom flask.

  • Add piperidine (0.1 ml) as a catalyst to the solution and stir the mixture at room temperature for 30 minutes.

  • Add 3-methoxybenzaldehyde (1.36 g, 10 mmol) to the vigorously stirred reaction mixture.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Collect the precipitated crystals by filtration.

  • Recrystallize the crude product from an ethanol/water (1:1) solution to obtain pure yellow crystals of this compound.

  • Dry the crystals and determine the yield and melting point. (Reported Yield: 90%)[1][3].

G Reactant1 2-Hydroxyacetophenone Intermediate Enolate Ion Reactant1->Intermediate Base (Piperidine) Reactant2 3-Methoxybenzaldehyde Product This compound Reactant2->Product Catalyst Piperidine (Base) Catalyst->Reactant1 Solvent Ethanol Solvent->Reactant1 Solvent->Reactant2 Intermediate->Product + 3-Methoxybenzaldehyde

Claisen-Schmidt Condensation Workflow

Biological Activities and Potential Therapeutic Applications

Chalcones have been extensively studied for their diverse pharmacological properties. While specific quantitative data for this compound is limited in the readily available literature, the biological activities of closely related hydroxy- and methoxy-substituted chalcones provide strong indications of its potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of chalcone (B49325) derivatives against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[4][5]. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) has shown concentration-dependent cytotoxicity against pancreatic cancer cell lines PANC-1 and MIA PaCa-2 with IC₅₀ values of 10.5 ± 0.8 µM and 12.2 ± 0.9 µM, respectively[4].

Table 3: Cytotoxicity of Structurally Related Chalcones against Various Cancer Cell Lines

Chalcone DerivativeCancer Cell LineIC₅₀ (µM)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconePANC-1 (Pancreatic)10.5 ± 0.8[4]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeMIA PaCa-2 (Pancreatic)12.2 ± 0.9[4]
2',4-dihydroxy-3-methoxychalconeHeLa (Cervical)12.80 µg/mL[6]
2',4-dihydroxy-3-methoxychalconeWiDr (Colon)19.57 µg/mL[6]
2',4-dihydroxy-3-methoxychalconeT47D (Breast)20.73 µg/mL[6]
Antioxidant Activity

The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the aromatic rings enhances this activity[7][8]. The antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-inflammatory Activity

Chalcones have been shown to possess significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines[9][10][11]. This is often achieved through the modulation of inflammatory signaling pathways like NF-κB and MAPK. Several synthetic chalcone derivatives have demonstrated potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, with IC₅₀ values in the low micromolar range[9][12].

Mechanism of Action: Involvement of Signaling Pathways

The biological activities of chalcones are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are two of the most well-documented targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes. Several chalcone derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα[13][14][15][16].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Chalcone This compound Chalcone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical signaling pathway that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of these pathways is implicated in various diseases, including cancer. Chalcones have been reported to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells[17][18][19].

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK/p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Phosphorylates & Activates Chalcone This compound Chalcone->MAPKKK Modulates Genes Gene Expression (Apoptosis, Inflammation) TranscriptionFactors->Genes Transcription

References

A Comprehensive Spectroscopic and Methodological Guide to 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxy-3-methoxychalcone, a flavonoid compound of interest to researchers in drug discovery and materials science. This document outlines the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of the molecule, along with detailed experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound, identified by its IUPAC name (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, are summarized below. These data are crucial for the structural elucidation and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.3s--OH
7.9d7.7Aromatic CH
7.8d15.6β-CH
7.6d15.6α-CH
7.3–7.4m-5H, Aromatic CH
7.2s-Aromatic CH
6.94d7.8Aromatic CH
3.7s--OCH₃

Solvent: acetone-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
194.9C=O
160.8C-O (phenol)
159.7C-O (methoxy)
144.7=CH (β-carbon)
136.2Aromatic CH
135.7Quaternary C
129.3Aromatic CH
128.8Aromatic CH
121.1Aromatic CH
120.1=CH (α-carbon)
119.3Quaternary C
117.6Aromatic CH
117.4Aromatic CH
115.7Aromatic CH
112.8Aromatic CH
55.1-OCH₃

Solvent: acetone-d₆

Table 3: Mass Spectrometry Data for this compound

m/z ValueIon
255.1016[M+H]⁺
253.087[M-H]⁻

Table 4: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3200-3500O-H stretch (phenolic)
3010-3080C-H stretch (aromatic and vinylic)
1630-1650C=O stretch (α,β-unsaturated ketone)
1570-1600C=C stretch (aromatic and vinylic)
1200-1300C-O stretch (aryl ether)
1000-1100C-O stretch (methoxy)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

2.1 Synthesis Protocol

The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction.[2]

  • Reaction Setup: To a solution of 2-hydroxyacetophenone (B1195853) (1.36 g, 10 mmol) in ethanol (B145695) (10 ml), add 0.1 ml of piperidine, which acts as a catalyst. Stir the mixture at room temperature for 30 minutes.

  • Addition of Aldehyde: To the vigorously stirred reaction mixture, add 3-methoxybenzaldehyde (B106831) (1.36 g, 10 mmol).

  • Reaction Progression: Allow the reaction to proceed overnight at room temperature.

  • Isolation and Purification: The precipitated product is collected by filtration. Recrystallization from an ethanol/water (1:1) solution yields the purified this compound.

2.2 NMR Spectroscopy

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as acetone-d₆, in a standard NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.[1]

  • Data Processing: The obtained free induction decay (FID) is processed using appropriate software to perform Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

2.3 Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is a common technique used for chalcones, and spectra can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

2.4 Infrared (IR) Spectroscopy

  • Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of a signaling pathway that could be modulated by a chalcone (B49325) derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Claisen-Schmidt Condensation Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Signaling_Pathway_Example Chalcone This compound Target_Protein Target Protein (e.g., Kinase) Chalcone->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response

Caption: Conceptual diagram of a signaling pathway potentially modulated by this compound.

References

An In-depth Technical Guide to 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxychalcone, including its chemical identifiers, synthesis, and an exploration of the biological activities of structurally related compounds. Due to the limited availability of public data on this compound, this document also presents information on closely related analogues to provide a contextual understanding of its potential pharmacological profile.

Core Compound Identification

IdentifierValueReference
CAS Number 144100-21-0[1]
IUPAC Name (E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one[1]
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol [1][2]

Synthesis Protocols

General Experimental Protocol: Claisen-Schmidt Condensation

A 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) are dissolved in an alcoholic solvent, such as ethanol.[3][4] An aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to the mixture.[3][5] The reaction is typically stirred at room temperature or gently heated for several hours.[3][6] Upon completion, the reaction mixture is acidified, often with hydrochloric acid (HCl), to precipitate the chalcone (B49325) product.[3] The resulting solid can then be purified by recrystallization.

For the synthesis of this compound, the starting materials would be 2'-hydroxy-3'-methoxyacetophenone and benzaldehyde.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2_hydroxy_3_methoxyacetophenone 2'-Hydroxy-3'-methoxyacetophenone Claisen_Schmidt Claisen-Schmidt Condensation 2_hydroxy_3_methoxyacetophenone->Claisen_Schmidt Benzaldehyde Benzaldehyde Benzaldehyde->Claisen_Schmidt Solvent Ethanol Solvent->Claisen_Schmidt Base NaOH or KOH Base->Claisen_Schmidt Temperature Room Temperature Temperature->Claisen_Schmidt Product This compound Claisen_Schmidt->Product

Caption: General workflow for the synthesis of this compound.

Biological Activities of Structurally Related Chalcones

While specific quantitative data for this compound is scarce, extensive research has been conducted on its isomers and other closely related derivatives. This data provides valuable insights into the potential biological activities of this class of compounds, particularly in the areas of anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

Chalcone derivatives are well-documented for their anti-inflammatory properties, often through the modulation of key signaling pathways.

CompoundBiological EffectIC₅₀/ConcentrationModel SystemReference
2'-Hydroxy-3,6'-dimethoxychalconeInhibition of NO production~7.5 µMLPS-stimulated RAW 264.7 cells[7]
2'-Hydroxy-3,6'-dimethoxychalconeDecreased iNOS and COX-2 expression2.5-10 µMLPS-stimulated RAW 264.7 cells[7]
2'-Hydroxy-3,4,5-trimethoxychalconeInhibition of NO production2.26 µMLPS-activated BV-2 microglial cells[8]
2'-Hydroxy-4-methoxychalconeAttenuation of NO, iNOS, and COX-2 levelsNot specifiedLPS-stimulated RAW 264.7 macrophages[8]

These related compounds frequently exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF_κB NF-κB (p65/p50) IκBα->NF_κB Nucleus Nucleus NF_κB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Related_Chalcones Related 2'-Hydroxychalcones Related_Chalcones->MAPK_Pathway Related_Chalcones->IKK

Caption: General anti-inflammatory signaling pathway modulated by related chalcones.

Anticancer and Cytotoxic Activity

Several chalcone derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.

CompoundBiological EffectIC₅₀ ValueCell LineReference
2',4-Dihydroxy-3-methoxychalconeCytotoxic activity12.80 µg/mLHeLa (cervical cancer)[4]
2',4-Dihydroxy-3-methoxychalconeCytotoxic activity19.57 µg/mLWiDr (colon cancer)[4]
2-Hydroxy-4-methoxy-2',3'-benzochalconeInhibition of cell proliferationNot specifiedCapan-1 (pancreatic cancer)[9]
2'-Hydroxy-4-methoxychalconeAntitumor activityNot specifiedNot specified[10]

The anticancer effects of these compounds are often linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases. Some chalcones have also been shown to inhibit tubulin polymerization, leading to mitotic arrest.[9]

Antioxidant and Enzyme Inhibitory Activity

The phenolic hydroxyl group in chalcones contributes to their antioxidant properties. Additionally, various chalcone derivatives have been investigated as enzyme inhibitors.

CompoundBiological ActivityIC₅₀ ValueAssayReference
2'-Hydroxy-3,4,5,3',4'-pentamethoxychalconeInhibition of NO production1.10 µMLPS-activated BV-2 microglial cells[8]
A series of 2'-hydroxychalconesAcetylcholinesterase inhibition40-85 µMEllman's colorimetric assay[11]

Summary and Future Directions

This compound, identified by CAS number 144100-21-0, belongs to the chalcone family of compounds which are of significant interest to the scientific community. While direct experimental data on this specific molecule is limited, the available information on its structural analogues suggests a strong potential for biological activity.

The primary route for its synthesis is the Claisen-Schmidt condensation. Based on the activities of related compounds, it is plausible that this compound may exhibit anti-inflammatory, anticancer, and antioxidant properties. Further research is required to isolate or synthesize this compound and to perform comprehensive biological evaluations to determine its specific pharmacological profile and mechanisms of action. Such studies would be invaluable for drug discovery and development efforts.

References

Unveiling 2-Hydroxy-3-methoxychalcone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Promising Bioactive Scaffold

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxychalcone, a naturally occurring chalcone (B49325) that has garnered significant interest within the scientific community. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical background, synthetic methodologies, and diverse biological activities, presenting key data in a structured and accessible format.

Discovery and Historical Context

This compound is a flavonoid, a class of secondary metabolites found throughout the plant kingdom.[1] While the broader chalcone scaffold was first synthesized in 1881, the precise initial discovery of this specific methoxylated derivative is not definitively documented in a singular seminal publication. Its existence as a natural product has been acknowledged, with reports of its isolation from various plant species.[1] This suggests that its initial identification likely arose from phytochemical investigations aimed at characterizing the chemical constituents of medicinal or edible plants.

Historically, the synthesis of chalcones has been dominated by the Claisen-Schmidt condensation, a robust and versatile method involving the base-catalyzed reaction between a substituted acetophenone (B1666503) and a benzaldehyde.[2] This foundational reaction remains a cornerstone for the laboratory synthesis of this compound and its analogs, allowing for the generation of diverse derivatives for structure-activity relationship studies.

Synthetic Protocols

The primary route for the synthesis of this compound is the Claisen-Schmidt condensation. The following section outlines a typical experimental protocol.

Claisen-Schmidt Condensation for the Synthesis of this compound

Objective: To synthesize this compound via the base-catalyzed condensation of 2'-hydroxyacetophenone (B8834) and 3-methoxybenzaldehyde (B106831).

Materials:

  • 2'-Hydroxyacetophenone

  • 3-Methoxybenzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Isopropyl alcohol (IPA)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 3-methoxybenzaldehyde in a suitable solvent such as ethanol or isopropyl alcohol.[2]

  • Reaction Initiation: Cool the mixture in an ice bath to 0°C. While stirring, slowly add a 40% aqueous solution of sodium hydroxide or potassium hydroxide.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0°C for approximately 4 hours or at room temperature for up to 24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is acidic. A yellow precipitate of this compound will form.[2]

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold distilled water. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[2]

Logical Workflow for Claisen-Schmidt Condensation

ClaisenSchmidt Reactants 2'-Hydroxyacetophenone + 3-Methoxybenzaldehyde Solvent Dissolve in Ethanol/IPA Reactants->Solvent Cooling Cool to 0°C Solvent->Cooling Base Add aq. NaOH/KOH Cooling->Base Slowly Reaction Stir (0°C to RT) Base->Reaction Quench Pour into ice/water + Acidify (HCl) Reaction->Quench Precipitate Precipitation of This compound Quench->Precipitate Filter Filter and Wash Precipitate->Filter Purify Recrystallize Filter->Purify Product Pure Product Purify->Product

Caption: Workflow of the Claisen-Schmidt condensation for this compound synthesis.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. The key pharmacological properties are summarized below.

Anti-inflammatory Activity

Chalcones, including this compound, are recognized for their anti-inflammatory effects.[1] The proposed mechanism involves the inhibition of pro-inflammatory cytokines.[1] For instance, a structurally related compound, 2′-hydroxy-3,6′-dimethoxychalcone, has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Inhibition of Inflammatory Response by a Chalcone Derivative

AntiInflammatory LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Stimulates NO NO Production Macrophage->NO Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) Macrophage->Cytokines Chalcone 2'-Hydroxy-3,6'- dimethoxychalcone Chalcone->Macrophage Inhibits Inflammation Inflammation NO->Inflammation Cytokines->Inflammation

Caption: Simplified pathway of LPS-induced inflammation and its inhibition by a chalcone derivative.

Antioxidant Properties

The phenolic hydroxyl group in this compound contributes to its significant antioxidant properties. It can act as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in a variety of chronic diseases.[1]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcones.[1] The mechanisms underlying this activity are multifaceted and can include the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[1] For example, 2′,4-dihydroxy-3-methoxychalcone has demonstrated cytotoxic activity against various cancer cell lines.

Other Biological Activities

Derivatives of 2'-hydroxychalcone (B22705) have also been investigated for their potential as acetylcholinesterase inhibitors for the management of Alzheimer's disease.[4] Furthermore, some chalcones have shown promise as antimicrobial and antimalarial agents.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of this compound and its close analogs.

Table 1: Anti-inflammatory Activity of a 2'-Hydroxychalcone Derivative

CompoundCell LineStimulantConcentration (µM)Inhibition of NO Production (%)Reference
2'-Hydroxy-3,6'-dimethoxychalconeRAW 264.7LPS (1 µg/mL)10~72.58[3]

Table 2: Effects on Melanogenesis by a 2'-Hydroxychalcone Derivative

CompoundCell LineStimulantConcentration (µM)Inhibition of Melanogenesis (%)Inhibition of Tyrosinase Activity (%)Reference
2'-Hydroxy-3,6'-dimethoxychalconeB16F10α-MSH5~31.42~37.97[3]

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, with a rich history rooted in natural product chemistry and organic synthesis. Its diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties, underscore its potential for the development of novel therapeutic agents. The well-established Claisen-Schmidt condensation provides a reliable and adaptable method for its synthesis, enabling further exploration of its structure-activity relationships. This technical guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this promising chalcone. Further investigations into its specific molecular targets and in vivo efficacy are warranted to translate its demonstrated in vitro activities into clinical applications.

References

A Technical Guide to the Preliminary Biological Screening of 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the preliminary biological screening of 2-Hydroxy-3-methoxychalcone for researchers, scientists, and drug development professionals.

Introduction

2'-Hydroxy-3-methoxychalcone is a flavonoid compound belonging to the chalcone (B49325) family, which are precursors in the biosynthesis of flavonoids.[1] These compounds are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the preliminary biological screening of 2'-Hydroxy-3-methoxychalcone, including its synthesis, key biological assays, and potential mechanisms of action based on existing literature for this and structurally related compounds.

Synthesis of 2'-Hydroxy-3-methoxychalcone

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation reaction.[3][4] This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. For the synthesis of 2'-Hydroxy-3-methoxychalcone, 2'-hydroxyacetophenone (B8834) and 3-methoxybenzaldehyde (B106831) are the starting materials.

Experimental Protocol: Claisen-Schmidt Condensation

  • Reactant Preparation: Dissolve equimolar amounts of 2'-hydroxyacetophenone and 3-methoxybenzaldehyde in a suitable solvent such as ethanol (B145695) or isopropyl alcohol.[5]

  • Catalyst Addition: While stirring the solution at a controlled temperature (e.g., 0°C to room temperature), add a solution of a strong base, such as 40-50% aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), dropwise.[5]

  • Reaction Monitoring: Continue stirring the reaction mixture for a specified duration, typically ranging from a few hours to overnight, until the reaction is complete.[6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[5]

  • Product Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid, such as hydrochloric acid (HCl), to precipitate the product.[5][6]

  • Purification and Characterization: Collect the crude product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol. The structure and purity of the synthesized chalcone should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][4]

Biological Screening

Anticancer Activity

Chalcone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, arresting the cell cycle, and inhibiting tumor growth.[1][7] The cytotoxic activity of 2'-Hydroxy-3-methoxychalcone and its analogs has been evaluated against various cancer cell lines. For instance, a related compound, 2',4-dihydroxy-3-methoxychalcone, exhibited strong anticancer activities against HeLa (cervical cancer) and WiDr (colon cancer) cell lines.[3]

Quantitative Data: Cytotoxicity of Related Chalcones

CompoundCell LineIC₅₀ (µg/mL)Reference
2',4-dihydroxy-3-methoxychalconeHeLa12.80[3]
2',4-dihydroxy-3-methoxychalconeWiDr19.57[3]
2',4-dihydroxy-3-methoxychalconeT47D20.73[3]
2',4',4-trihydroxy-3-methoxychalconeHeLa8.53[3]
2',4',4-trihydroxy-3-methoxychalconeWiDr2.66[3]
2',4',4-trihydroxy-3-methoxychalconeT47D24.61[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5×10³ to 1×10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 6.25, 25, 50, 100 µg/mL) and a vehicle control.[3] Incubate for a specified period (e.g., 24, 48, or 72 hours).[3][8]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.

Potential Signaling Pathway for Anticancer Activity

anticancer_pathway Chalcone This compound Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibition MAPK MAPK Signaling (JNK, ERK, p38) Chalcone->MAPK Activation Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Caspase Caspase Activation (Caspase-3, -7, -9) MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis MAPK->Caspase

Anticancer signaling pathway of chalcones.[7]

Anti-inflammatory Activity

Several chalcone derivatives have exhibited potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10][11]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 24-well plate and incubate for 24 hours.[12]

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the chalcone for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[9]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Quantitative Data: Anti-inflammatory Activity of a Related Chalcone

CompoundAssayConcentration% InhibitionReference
2′-hydroxy-3,6′-dimethoxychalconeNO Production10 µM~72.58%[13]

Potential Signaling Pathway for Anti-inflammatory Activity

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Chalcone This compound Chalcone->MAPK Inhibits Chalcone->IKK Inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Gene

Inhibition of NF-κB and MAPK pathways.[9]

Antioxidant Activity

The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals.[10][14] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare different concentrations of the chalcone in a suitable solvent like methanol.

  • Reaction Mixture: Add the chalcone solution to a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is often used as a positive control.

Quantitative Data: Antioxidant Activity of a Related Chalcone

CompoundAssayIC₅₀ (µg/mL)Reference
2',5'-dihydroxy-3,4-dimethoxy chalconeDPPH7.34[14]

Antimicrobial Activity

Chalcones have shown a broad spectrum of antimicrobial activity against various bacteria and fungi.[2] The antimicrobial potential can be assessed using methods like the agar (B569324) disc diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Disc Diffusion Assay

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the chalcone solution onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (2'-hydroxyacetophenone, 3-methoxybenzaldehyde) Synthesis Claisen-Schmidt Condensation Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT) Characterization->Anticancer AntiInflammatory Anti-inflammatory Assays (Griess Test, ELISA) Characterization->AntiInflammatory Antioxidant Antioxidant Assays (DPPH) Characterization->Antioxidant Antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) Characterization->Antimicrobial Data Data Collection & Analysis (IC50, MIC, etc.) Anticancer->Data AntiInflammatory->Data Antioxidant->Data Antimicrobial->Data

General experimental workflow.

The preliminary biological screening of 2'-Hydroxy-3-methoxychalcone is a critical step in evaluating its therapeutic potential. Based on the activities of structurally similar chalcones, this compound is a promising candidate for further investigation as an anticancer, anti-inflammatory, antioxidant, and antimicrobial agent. The protocols and data presented in this guide offer a framework for researchers to systematically explore the biological properties of this and other related chalcones, paving the way for the development of novel therapeutic agents. Future studies should focus on in vivo efficacy, toxicity profiling, and detailed mechanistic investigations to fully elucidate the pharmacological profile of 2'-Hydroxy-3-methoxychalcone.

References

theoretical and computational studies of 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of 2-Hydroxy-3-methoxychalcone

Introduction

This compound is a member of the chalcone (B49325) family, a class of natural compounds characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are recognized as significant precursors in the biosynthesis of flavonoids and have garnered substantial interest in medicinal chemistry. Their versatile chemical scaffold allows for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

The biological efficacy of chalcone derivatives is intrinsically linked to their molecular structure, electronic properties, and reactivity. Computational and theoretical chemistry provide powerful tools to elucidate these characteristics at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound and its close analogs, focusing on conformational analysis, spectroscopic properties, quantum chemical descriptors, and molecular docking simulations. The information is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and therapeutic potential of this class of molecules.

Molecular Structure and Conformational Analysis

The stability and reactivity of this compound are largely dictated by its three-dimensional structure. Conformational analysis, primarily conducted using Density Functional Theory (DFT), is essential to identify the most stable geometric arrangement of the molecule.

Theoretical calculations reveal that the s-cis conformation is predominant for chalcones. A critical stabilizing feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the 2'-hydroxyl group and the oxygen of the carbonyl group. This interaction contributes to the molecule's relative planarity, a feature believed to be important for its biological activity. The potential energy surface is scanned by rotating key dihedral angles to locate the global energy minimum structure.

G cluster_input Initial Structure Generation cluster_pes Conformational Search cluster_opt Optimization & Verification cluster_output Final Output Initial Initial 3D Structure (e.g., from 2D sketch) PES Scan Potential Energy Surface (Rotate Dihedral Angles) Initial->PES Opt Geometry Optimization of Low-Energy Conformers PES->Opt Method Method: DFT (e.g., M06-2X) Basis Set: (e.g., 6-31G) Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Stable Most Stable Conformer Verify->Stable Confirmation

Caption: Workflow for Conformational Analysis.

Table 1: Calculated Geometric Parameters for a Chalcone Analog (Data representative of chalcone structures from DFT calculations)

ParameterBond/AngleValue
Bond Lengths (Å)
C=O~1.25
Cα=Cβ~1.35
O-H (hydroxyl)~0.98
O---H (H-bond)~1.60 - 2.10[1]
Bond Angles (º)
Cα-Cβ-C(ring B)~127.0
C(ring A)-C=O~120.0
Dihedral Angles (º)
Ring A - C=O plane~0 - 15
Ring B - C=C plane~5 - 20

Theoretical Spectroscopic Analysis

Computational methods are invaluable for interpreting and predicting experimental spectra, including FT-IR, UV-Visible, and NMR. By calculating these properties for an optimized molecular structure, researchers can confirm experimental findings and assign specific spectral features to corresponding molecular vibrations, electronic transitions, or nuclear environments.

  • FT-IR Spectroscopy: Theoretical vibrational frequencies are calculated to identify characteristic functional groups. For this compound, key peaks include the C=O stretching of the ketone, the C=C stretching of the enone system, and the O-H stretching of the hydroxyl group.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The calculated λmax values correspond to π-π* and n-π* electronic transitions within the conjugated system, which are responsible for the compound's color.[2]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[2][3] A strong correlation between calculated and experimental shifts confirms the molecular structure.[2][3]

G cluster_exp Experimental Data cluster_comp Computational Modeling cluster_analysis Correlation & Validation Exp_NMR Experimental ¹H & ¹³C NMR Result Validated Structure & Spectral Assignment Exp_NMR->Result Exp_IR Experimental FT-IR Exp_IR->Result Exp_UV Experimental UV-Vis Exp_UV->Result Opt_Geom Optimized Molecular Geometry (DFT) Calc_NMR GIAO-DFT NMR Calculation Opt_Geom->Calc_NMR Calc_IR DFT Frequency Calculation Opt_Geom->Calc_IR Calc_UV TD-DFT Calculation Opt_Geom->Calc_UV Calc_NMR->Result Calc_IR->Result Calc_UV->Result

Caption: Integrated Spectroscopic and Computational Workflow.

Table 2: Representative Spectroscopic Data for Methoxy-Chalcone Derivatives

SpectrumParameterExperimental ValueCalculated ValueAssignment
FT-IR Wavenumber (cm⁻¹)~1640-1660~1650C=O Stretch
~1580-1600~1590C=C Stretch
~3200-3400~3300O-H Stretch
UV-Vis λmax (nm)~350-390[2]~360n-π* transition[2]
~260-300[2]~280π-π* transition[2]
¹H NMR Chemical Shift (ppm)~7.4-7.8[2][4]~7.5Vinyl Protons (Hα, Hβ)[2][4]
~3.9[4]~3.9Methoxy Protons (-OCH₃)[4]
¹³C NMR Chemical Shift (ppm)~187-192[2]~188Carbonyl Carbon (C=O)[2]

Quantum Chemical Properties and Reactivity Analysis

DFT calculations provide a wealth of information about the electronic structure and chemical reactivity of a molecule through various descriptors.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[5]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-deficient areas prone to nucleophilic attack. For chalcones, the carbonyl oxygen is typically a site of high negative potential.

  • Global Reactivity Descriptors: These indices quantify reactivity. Key descriptors include Chemical Hardness (η), Electronegativity (χ), and the Electrophilicity Index (ω). These values help in predicting the overall reactive nature of the molecule.

  • Non-Linear Optical (NLO) Properties: Chalcones are studied for their NLO properties due to their extended π-conjugated system. Calculations of polarizability (α) and first-order hyperpolarizability (β₀) can predict a molecule's potential for use in optical devices.[6]

Table 3: Calculated Quantum Chemical Properties for a Substituted Chalcone (Values are representative and depend on the specific derivative and level of theory)

PropertySymbolTypical Calculated ValueSignificance
HOMO EnergyE_HOMO-5.0 to -6.5 eV[5]Electron-donating ability
LUMO EnergyE_LUMO-1.5 to -2.5 eV[5]Electron-accepting ability
Energy GapΔE2.9 to 4.5 eV[5]Chemical stability and reactivity
Chemical Hardnessη~1.5 - 2.2 eVResistance to change in electron distribution
Electronegativityχ~3.5 - 4.5 eVElectron-attracting power
Electrophilicity Indexω~3.0 - 5.0 eVPropensity to accept electrons
First Hyperpolarizabilityβ₀Varies (e.g., >10 x 10⁻³⁰ esu)Non-linear optical response

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Studies have shown that chalcones can interact with various biological targets. For instance, they have been docked against proteins like tyrosine kinases (EGFR, HER2), which are implicated in cancer, and enzymes from pathogens like Mycobacterium tuberculosis (InhA) and Plasmodium falciparum (Falcipain-2).[1][5][7][8] The docking results provide a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and reveal key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Results Ligand Prepare Ligand (this compound) - Add hydrogens - Assign charges Grid Define Binding Site (Grid Box Generation) Ligand->Grid Protein Prepare Protein Target (e.g., EGFR from PDB) - Remove water - Add hydrogens Protein->Grid Dock Run Docking Algorithm (e.g., AutoDock) Grid->Dock Pose Analyze Binding Poses & Interactions Dock->Pose Energy Calculate Binding Energy (kcal/mol) Pose->Energy Output Identify Key Residues & Lead Candidates Energy->Output

Caption: General Workflow for Molecular Docking.

Table 4: Molecular Docking Results for Chalcone Derivatives with Various Protein Targets

Chalcone DerivativeProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesPotential Activity
2',5'-dihydroxy-3,4-dimethoxychalconeEGFR (1M17)-7.67[7]Met769, Ala719, Lys721[7]Anticancer[7]
HomobuteinFalcipain-2 (3BPF)-16.7[1]Cys42Antimalarial
Novel Pyrrole–Pyrazole ChalconeM. tuberculosis InhA (4TZK)-9.7[5]NAD cofactor, enzyme residuesAntitubercular[5]
p-hydroxy-m-methoxychalconeVEGFR (2P2I)Similar to ATP[8][9]Not specifiedAngiogenesis Inhibition[8][9]

Methodologies and Protocols

Synthesis Protocol: Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction.[4][10]

  • Reactants: An appropriately substituted acetophenone (B1666503) (e.g., 2'-hydroxyacetophenone) and a benzaldehyde (B42025) (e.g., 3-methoxybenzaldehyde) are used as precursors.

  • Solvent: A polar solvent such as ethanol (B145695) or methanol (B129727) is typically used.[11]

  • Catalyst: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture to deprotonate the α-carbon of the acetophenone.[10]

  • Reaction: The benzaldehyde is added to the mixture, which is stirred at room temperature or slightly below (e.g., 0°C) for several hours.[10]

  • Workup: The reaction mixture is acidified (e.g., with dilute HCl) to precipitate the chalcone product.

  • Purification: The crude product is filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Computational Protocol
  • Software: Calculations are commonly performed using software packages like Gaussian, Materials Studio, and AutoDock.[1][3][4][7]

  • Geometry Optimization and Frequency Calculation:

    • Method: Density Functional Theory (DFT) is the most widely used method.

    • Functional: Hybrid functionals like B3LYP or meta-GGA functionals like M06-2X are frequently employed.[4][12]

    • Basis Set: Pople-style basis sets such as 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) are common choices, providing a good balance between accuracy and computational cost.[4][12]

  • Spectroscopic Calculations:

    • NMR: The GIAO method is used with the same DFT functional and basis set as the optimization.

    • UV-Vis: TD-DFT calculations are performed on the optimized geometry.

  • Molecular Docking:

    • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

    • Ligand Preparation: The 3D structure of the chalcone is optimized using DFT or a molecular mechanics force field.

    • Grid Generation: A grid box is defined around the active site of the protein.

    • Docking: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore possible binding conformations of the ligand within the grid box. The results are ranked based on the calculated binding energy.

Conclusion

Theoretical and computational studies provide profound insights into the structural, electronic, and biological properties of this compound. DFT calculations are essential for determining the most stable molecular conformation, interpreting spectroscopic data, and quantifying chemical reactivity through FMO and MEP analyses. Furthermore, molecular docking simulations effectively predict binding affinities and interaction patterns with various biological targets, highlighting the compound's potential as a scaffold for developing new therapeutic agents. The synergy between these computational methods and experimental validation offers a robust framework for accelerating the discovery and design of novel chalcone-based drugs.

References

Methodological & Application

synthesis of 2-Hydroxy-3-methoxychalcone via Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Utility of 2-Hydroxy-3-methoxychalcone

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids.[1][2] The specific derivative, this compound, is a compound of significant interest in medicinal chemistry and drug development. Its structure, featuring key hydroxyl and methoxy (B1213986) functional groups, allows it to modulate multiple signaling pathways within the body.[1]

Biological and Pharmacological Significance

This compound and its analogs exhibit a wide spectrum of biological activities, making them attractive templates for drug discovery.[3][4] Key therapeutic properties include:

  • Antioxidant Activity: The compound demonstrates notable antioxidant properties by scavenging reactive oxygen species, which helps in reducing oxidative stress.[1]

  • Anti-inflammatory Effects: It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.[1]

  • Anticancer Properties: Research indicates that this chalcone (B49325) can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cell lines.[1]

These multifaceted activities position this compound as a promising candidate for developing treatments for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.[1] The synthesis of this and similar chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation.[2][5]

Experimental Protocol: Claisen-Schmidt Synthesis of this compound

This protocol details the synthesis of this compound via a base-catalyzed Claisen-Schmidt condensation reaction between 2-hydroxy-3-methoxyacetophenone and benzaldehyde (B42025).

Materials and Reagents

  • 2-hydroxy-3-methoxyacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (B145695) or Isopropyl Alcohol (IPA)

  • Hydrochloric Acid (HCl), dilute solution

  • Distilled Water

  • Crushed Ice

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Beakers

  • Buchner Funnel and Filter Paper

Procedure

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts (e.g., 0.05 mol) of 2-hydroxy-3-methoxyacetophenone and benzaldehyde in a suitable solvent like ethanol or isopropyl alcohol (e.g., 50 mL).[2]

  • Reaction Initiation: Cool the reaction mixture to 0°C using an ice bath. While stirring vigorously, slowly add a 40% aqueous solution of NaOH or KOH (e.g., 20 mL) drop by drop.[2] Maintaining a low temperature is crucial as it has a significant effect on product yield and purity.

  • Reaction Progression: Continue stirring the mixture at 0°C for approximately 4-6 hours.[2] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.[2] Carefully acidify the mixture by adding dilute hydrochloric acid (HCl) until the pH is acidic. This will cause the crude this compound to precipitate out of the solution as a solid.[2][6]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product several times with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude product can be purified by recrystallization.[2] Dissolve the solid in a minimum amount of hot ethanol and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: The final product should be characterized to confirm its identity and purity. Standard methods include determining the melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[6][7]

Quantitative Data Summary

The Claisen-Schmidt condensation is a robust method for synthesizing 2'-hydroxychalcones, with yields being influenced by the choice of catalyst, solvent, and reaction conditions.[2]

Reactant A (Acetophenone)Reactant B (Benzaldehyde)Catalyst (Base)SolventReaction ConditionsYield (%)Reference
2'-hydroxyacetophenoneBenzaldehydeNaOH (40%)Isopropyl Alcohol0°C, 4 hoursHigh (Optimized)[2]
Substituted 2'-hydroxyacetophenoneSubstituted BenzaldehydeKOHEthanolRoom Temp, 24h or Reflux, 4h50 - 72%[6]
4-methoxyacetophenoneBenzaldehyde DerivativesNaOHEthanolRoom Temp, 24h84 - 98%[7][8]
2-hydroxyacetophenoneVanillinKOH (40%) / KSF MontmorilloniteMethanolRoom Temp, 24h then Reflux, 24h~14%[9]

Note: Yields can vary significantly based on the specific substituents on the aromatic rings of the reactants.

Visualizations

G cluster_workflow Synthesis Workflow prep 1. Reactant Preparation react 2. Reaction (Claisen-Schmidt) prep->react Add Base Catalyst (e.g., NaOH) at 0°C iso 3. Product Isolation react->iso Acidify with HCl in Ice Water purify 4. Purification (Recrystallization) iso->purify Dissolve in Hot Ethanol & Cool char 5. Characterization (Spectroscopy, M.P.) purify->char Obtain Pure Chalcone

Caption: Experimental workflow for the synthesis of this compound.

G cluster_pathway General Chalcone Signaling Pathway Modulation chalcone This compound pathway Pro-inflammatory Signaling Pathways chalcone->pathway Inhibits apoptosis Apoptosis Induction Pathways chalcone->apoptosis Activates cytokines Pro-inflammatory Cytokines pathway->cytokines Leads to cancer Cancer Cell Proliferation apoptosis->cancer Inhibits

Caption: Modulatory effects of chalcones on cellular signaling pathways.[1]

References

detailed protocol for 2-Hydroxy-3-methoxychalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] 2-Hydroxy-3-methoxychalcone, a specific derivative, is of interest for its potential applications in medicinal chemistry and materials science. The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a benzaldehyde (B42025).[1] This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Reaction Scheme

The synthesis proceeds via a Claisen-Schmidt condensation between 2-hydroxy-3-methoxyacetophenone and benzaldehyde, catalyzed by a strong base such as sodium hydroxide (B78521) (NaOH).

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is optimized for high yield and purity, based on established methods for chalcone (B49325) synthesis.[1]

Materials and Reagents:

  • 2-hydroxy-3-methoxyacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Isopropyl Alcohol (IPA)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (B1210297) (for TLC)

  • Hexane (B92381) (for TLC)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel 60 (for column chromatography, if necessary)

  • Standard laboratory glassware (round-bottom flask, beakers, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-3-methoxyacetophenone (e.g., 0.05 mol, 8.31 g) and benzaldehyde (e.g., 0.05 mol, 5.31 g, 5.1 mL) in 50 mL of isopropyl alcohol (IPA).[1]

  • Reaction Initiation: Cool the flask in an ice bath to bring the temperature of the mixture to 0-5°C. While stirring vigorously, slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise, ensuring the temperature does not rise above 10°C.[1]

  • Reaction Progression: Maintain the reaction at 0-5°C with continuous stirring. The reaction mixture will typically change color. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is generally complete within 4-6 hours.

  • Product Isolation (Work-up): Once the reaction is complete, pour the mixture into a 500 mL beaker containing approximately 200 g of crushed ice.[3] Slowly and carefully acidify the mixture by adding concentrated HCl dropwise with stirring until the pH is acidic (pH ~2-3), which will cause the product to precipitate.[4][5] Ensure any residual reddish color from the basic solution disappears, leaving a yellow/orange solid.[5]

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.[5]

  • Drying: Allow the crude product to air-dry on the filter paper or dry it in a desiccator. Measure the mass of the crude product to calculate the crude yield.

  • Purification:

    • Recrystallization: Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of hot ethanol (B145695) or isopropyl alcohol.[6] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold solvent, and dry completely.

    • Column Chromatography (Optional): If the product is still impure after recrystallization, further purification can be achieved using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[4]

Characterization: The final product should be characterized to confirm its identity and purity using the following methods:

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting range indicates high purity.[1]

  • Spectroscopy: Obtain FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the chemical structure.[4][6] Mass spectrometry can be used to confirm the molecular weight.[4]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of chalcones.

ParameterValueReference / Note
Reactants
2-hydroxy-3-methoxyacetophenone0.05 molStoichiometric equivalent
Benzaldehyde0.05 molStoichiometric equivalent
Reaction Conditions
Catalyst40% aq. NaOH (20 mL)
SolventIsopropyl Alcohol (50 mL)
Temperature0-5 °COptimized for purity and yield
Time4-6 hours
Product This compound
Molecular Weight254.28 g/mol [7]
Theoretical Yield12.71 gBased on 0.05 mol limiting reagent
Typical Yield Range70-95%Typical for Claisen-Schmidt condensations[6][8]
AppearanceYellow/Orange Crystalline SolidGeneral observation for chalcones
Melting PointTo be determined experimentallyA key indicator of purity[1]

Visualizations

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds through a base-catalyzed aldol (B89426) condensation followed by a dehydration step.[1][9]

  • Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-proton from 2-hydroxy-3-methoxyacetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form an alkoxide intermediate.

  • Protonation: The alkoxide is protonated by water to yield a β-hydroxy ketone (aldol addition product).

  • Dehydration: Under the basic conditions, the β-hydroxy ketone readily dehydrates via an E1cB mechanism to form the stable, conjugated α,β-unsaturated ketone, which is the final chalcone product.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolate Isolation cluster_purify Purification & Analysis reactants Dissolve Reactants (2-hydroxy-3-methoxyacetophenone & Benzaldehyde) in IPA cool Cool Mixture to 0-5°C reactants->cool add_base Add 40% NaOH (aq) Dropwise cool->add_base stir Stir at 0-5°C (4-6 hours) add_base->stir quench Pour into Ice & Acidify with HCl stir->quench filter_crude Filter Crude Product quench->filter_crude purify Recrystallize from Hot Ethanol/IPA filter_crude->purify dry Dry Purified Product purify->dry characterize Characterize Product (MP, NMR, IR, MS) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 2-Hydroxy-3-methoxychalcone in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Hydroxy-3-methoxychalcone and its Antioxidant Potential

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open C6-C3-C6 backbone. They are widely distributed in edible plants and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant capacity of chalcones is often attributed to the presence of hydroxyl and methoxy (B1213986) substituents on their aromatic rings, which can donate a hydrogen atom to scavenge free radicals. The presence of a 2'-hydroxy group, in particular, can contribute to the molecule's radical scavenging ability.

Data Presentation: Antioxidant Activity of Structurally Related Chalcones

While specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature, the following tables summarize the antioxidant activity of other relevant hydroxy and methoxy substituted chalcones to illustrate the structure-activity relationship and provide a basis for estimating the potential activity of the target compound. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Various Chalcone (B49325) Derivatives

CompoundIC50 (µg/mL)StandardIC50 (µg/mL) of Standard
2',4'-dihydroxy-3'-methoxychalcone rich decoction28.54[1]--
4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone190[2]--
Chalcone with two hydroxyls on ring B- (82.4% scavenging)--
Pentahydroxy-substituted chalcone~0.28 (1 µM)[2]--

Table 2: ABTS Radical Scavenging Activity of Various Chalcone Derivatives

CompoundIC50 (µg/mL)StandardIC50 (µg/mL) of Standard
(2E,4E)-1-(anthracen-9-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-onePromising Performance[3]--
(E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one77.37[4]Trolox8.68[4]

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS antioxidant assays, adapted for the evaluation of chalcone compounds.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectroscopic grade)

  • This compound

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • To a 96-well plate, add 50 µL of the different concentrations of the sample solutions or the standard.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, use 50 µL of methanol instead of the sample solution.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS radical cation is reduced, and the decrease in absorbance at 734 nm is measured.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Trolox (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain different concentrations.

    • Prepare similar dilutions for the positive control (Trolox).

  • Assay:

    • To a 96-well plate, add 20 µL of the different concentrations of the sample solutions or the standard.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • For the blank, use 20 µL of methanol instead of the sample solution.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS radical scavenging activity is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Signaling Pathways

Chalcones have been reported to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. One of the most important of these is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some chalcones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress.

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Workflow Diagrams

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) D Add 150 µL DPPH Solution A->D B Prepare Sample & Standard Solutions (Serial Dilutions) C Add 50 µL Sample/Standard to 96-well Plate B->C C->D E Incubate in Dark (30 min at RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS_Assay_Workflow A Prepare ABTS•+ Solution (7 mM ABTS + 2.45 mM K2S2O8) B Prepare Working ABTS•+ Solution (Absorbance ~0.7 at 734 nm) A->B E Add 180 µL Working ABTS•+ Solution B->E C Prepare Sample & Standard Solutions (Serial Dilutions) D Add 20 µL Sample/Standard to 96-well Plate C->D D->E F Incubate (6 min at RT) E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition and IC50 Value G->H

References

Application Notes and Protocols: Anti-inflammatory Activity of 2-Hydroxy-3-methoxychalcone in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive review of publicly available scientific literature, we must report that there are currently no specific studies detailing the anti-inflammatory activity of 2-Hydroxy-3-methoxychalcone in RAW 264.7 macrophage cells . The experimental data required to generate detailed application notes, quantitative data tables, and specific experimental protocols for this particular compound in this cell line is not present in the current body of scientific publications.

We are committed to providing accurate and reliable scientific information. As such, we cannot fulfill the request for detailed protocols and data visualizations for a compound that has not been specifically evaluated in the requested experimental context.

We encourage the research community to investigate the potential anti-inflammatory effects of this compound in RAW 264.7 cells. Such studies would be a valuable contribution to the field of medicinal chemistry and drug discovery.

Below, we provide a generalized experimental workflow and a hypothetical signaling pathway diagram based on the known anti-inflammatory mechanisms of other chalcone (B49325) derivatives in RAW 264.7 cells. These are intended to serve as a conceptual framework for future research and should not be interpreted as existing data for this compound.

General Experimental Workflow for Assessing Anti-inflammatory Activity in RAW 264.7 Cells

This workflow outlines a typical series of experiments to characterize the anti-inflammatory properties of a novel compound.

G cluster_0 Initial Screening & Cytotoxicity cluster_1 Assessment of Inflammatory Markers cluster_2 Mechanism of Action Studies A RAW 264.7 Cell Culture B Compound Treatment (e.g., this compound) A->B C MTT Assay for Cytotoxicity B->C D LPS Stimulation C->D Determine Non-toxic Concentrations E Nitric Oxide (NO) Quantification (Griess Assay) D->E F Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) D->F G Prostaglandin E2 (PGE2) Measurement (ELISA) D->G H Western Blot for Protein Expression (iNOS, COX-2) D->H I Western Blot for Signaling Pathways (p-NF-κB, p-IκBα, p-p38, p-ERK, p-JNK) D->I J Immunofluorescence for NF-κB Translocation D->J cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs activates IKK IKK TLR4->IKK activates Chalcone This compound (Hypothetical) Chalcone->MAPKs inhibits Chalcone->IKK inhibits NFkB_nucleus NF-κB (in nucleus) MAPKs->NFkB_nucleus activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes induces Inflammatory_mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_genes->Inflammatory_mediators leads to

Application Notes and Protocols: Unraveling the Anticancer Mechanisms of Hydroxy- and Methoxy-Substituted Chalcones in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature reviewed for this document did not yield specific data on the anticancer mechanism of 2-Hydroxy-3-methoxychalcone in breast cancer cells. The following application notes and protocols are based on the published mechanisms of structurally similar chalcone (B49325) derivatives, particularly 2'-Hydroxychalcone and other methoxylated chalcones. This information is intended to provide a putative mechanistic framework and guide for research professionals.

Introduction

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a class of flavonoids abundant in edible plants and are known for their diverse biological activities, including potent anticancer properties.[1] Their simple chemical structure allows for modifications that can enhance their therapeutic efficacy. This document focuses on the anticancer mechanisms of chalcones bearing hydroxyl and methoxy (B1213986) substitutions, which are common in many biologically active derivatives. These compounds have been shown to exert cytotoxic effects on breast cancer cells through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Anticipated Anticancer Mechanisms in Breast Cancer Cells

Based on studies of closely related compounds, this compound is anticipated to inhibit breast cancer cell proliferation through several key mechanisms:

  • Induction of Apoptosis: Structurally similar chalcones trigger programmed cell death. For instance, 2'-Hydroxychalcone induces apoptosis by activating caspase-9 and caspase-3, leading to the cleavage of PARP.[2][3] This is accompanied by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[2][3]

  • Cell Cycle Arrest: Various chalcone derivatives have been shown to halt the cell cycle at different phases. For example, some methoxychalcone analogues cause cell cycle disruption by inducing G1 or G2/M phase arrest in triple-negative breast cancer (TNBC) cells.[4][5] Another derivative, 2′,4′-dihydroxy-6′‐methoxy‐3′,5′‐dimethylchalcone, was found to arrest MDA-MB-231 cells in the G2/M phase.[6]

  • Induction of Autophagy and Endoplasmic Reticulum (ER) Stress: 2'-Hydroxychalcone has been shown to increase autophagy in breast cancer cells.[2][3] This process appears to be linked to apoptosis, as inhibiting autophagy can partially reverse the cell death effect.[2] Furthermore, some chalcones trigger ER stress, leading to the unfolded protein response (UPR), which can culminate in apoptosis.[1][4][5]

  • Inhibition of Pro-Survival Signaling Pathways: The anticancer effects are often mediated by the inhibition of key signaling pathways that promote cancer cell survival and proliferation. 2'-Hydroxychalcone significantly inhibits the NF-κB pathway.[2][3][7] Other related compounds have been shown to suppress the JAK2/STAT3 pathway.[8]

  • Generation of Reactive Oxygen Species (ROS): An excessive accumulation of intracellular ROS is a mechanism employed by some chalcones to induce cell death.[1][3] This increase in ROS can lead to ER stress and the activation of stress-related pathways like JNK/MAPK.[3]

Data Presentation

The following tables summarize the cytotoxic activity of various hydroxy- and methoxy-substituted chalcones in different breast cancer cell lines.

Table 1: IC50 Values of Chalcone Derivatives in Breast Cancer Cell Lines

CompoundCell LineIC50 ValueTreatment DurationReference
2'-HydroxychalconeMCF-737.74 ± 1.42 µM24 h[3]
2'-HydroxychalconeCMT-121134.26 ± 2.20 µM24 h[3]
2',4-dihydroxy-3-methoxychalconeT47D20.73 µg/mL24 h[9][10]
2',4',4-trihydroxychalcone (Metochalcone)BT54922.67 µM24 h[8]
2',4',4-trihydroxychalcone (Metochalcone)BT5493.378 µM48 h[8]
Unnamed Methoxychalcone AnaloguesTNBC cell lines~5 µMNot Specified[4][5]

Key Signaling Pathways & Visualizations

The anticancer activity of hydroxy- and methoxy-substituted chalcones is underpinned by their ability to modulate multiple signaling pathways.

NF-κB Inhibition and ROS-Mediated Apoptosis

2'-Hydroxychalcone has been shown to inhibit the pro-survival NF-κB signaling pathway. This inhibition is associated with an accumulation of intracellular ROS, which in turn induces ER stress and activates the JNK/MAPK pathway, ultimately leading to autophagy-dependent apoptosis.

G HMC 2'-Hydroxychalcone ROS ↑ Reactive Oxygen Species (ROS) HMC->ROS NFkB NF-κB Pathway (Inhibited) HMC->NFkB Inhibits ER_Stress ↑ Endoplasmic Reticulum Stress ROS->ER_Stress JNK_MAPK ↑ JNK/MAPK Activation ER_Stress->JNK_MAPK Autophagy ↑ Autophagy JNK_MAPK->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Leads to

Caption: Putative pathway of 2'-Hydroxychalcone action.

Unfolded Protein Response (UPR) Pathway

Certain synthetic chalcone derivatives, such as 2'-hydroxy-2,3,5'-trimethoxychalcone (B1236198), induce apoptosis by triggering the Unfolded Protein Response (UPR) as a result of ER stress.[1] This involves the upregulation of ER stress sensors like GRP78/BiP and IRE1α, and transcription factors like CHOP, which promotes apoptosis.

Chalcone Methoxylated Chalcone ER_Stress Endoplasmic Reticulum Stress Chalcone->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR GRP78 ↑ GRP78/BiP UPR->GRP78 IRE1a ↑ IRE1α UPR->IRE1a CHOP ↑ CHOP UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: UPR-mediated apoptosis by methoxylated chalcones.

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the anticancer mechanisms of chalcones.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of a chalcone derivative on breast cancer cell lines.

Workflow Diagram:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 c1 Seed Cells in 96-well plate c2 Treat with Chalcone (serial dilutions) c1->c2 c3 Incubate (24-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (2-4h) c4->c5 c6 Add Solubilizing Agent (e.g., DMSO) c5->c6 c7 Read Absorbance (570 nm) c6->c7

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Chalcone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Remove the old medium from the wells and add 100 µL of the chalcone-containing medium. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by the chalcone.

Materials:

  • 6-well plates

  • Chalcone-treated and control cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the chalcone for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and signaling pathways.

Materials:

  • Chalcone-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p-NF-κB, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts (20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometry analysis on the bands and normalize to a loading control like β-actin to quantify changes in protein expression.[3]

References

Application Notes and Protocols: Cytotoxicity of Hydroxy-Methoxychalcones on HeLa and WiDr Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for assessing the cytotoxicity of 2-hydroxy-3-methoxychalcone and its derivatives on the human cervical cancer (HeLa) and colon cancer (WiDr) cell lines. Chalcones, a class of natural and synthetic compounds, have garnered significant interest in cancer research due to their potential therapeutic properties, including the induction of apoptosis and inhibition of cell proliferation. The provided data and protocols are intended to guide researchers in the evaluation of these compounds as potential anticancer agents.

Data Presentation

The following tables summarize the cytotoxic activity of 2',4-dihydroxy-3-methoxychalcone (B8714405) and 2',4',4-trihydroxy-3-methoxychalcone on HeLa and WiDr cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values of Hydroxy-Methoxychalcone Derivatives on HeLa and WiDr Cells [1][2][3]

CompoundCell LineIC50 (µg/mL)
2',4-dihydroxy-3-methoxychalconeHeLa12.80
WiDr19.57
2',4',4-trihydroxy-3-methoxychalconeHeLa8.53
WiDr2.66
Doxorubicin (Standard)WiDr2.43

Table 2: Percentage Viability of WiDr Cells Treated with 2',4',4-trihydroxy-3-methoxychalcone [1]

Concentration (µg/mL)Viability (%)
100.005.03
50.0010.26
25.0022.00
6.2539.31

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the cytotoxic effects of this compound and its derivatives.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: HeLa (human cervical adenocarcinoma) and WiDr (human colon adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency using trypsin-EDTA solution.

Protocol 2: MTT Assay for Cytotoxicity[4][5][6][7][8]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • HeLa and WiDr cells

  • This compound (or its derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[4]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO). Incubate for 24 hours.[2][3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[4] Incubate the plate for 1.5 to 4 hours at 37°C.[4][5]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5][8]

Protocol 3: Annexin V/Propidium (B1200493) Iodide Assay for Apoptosis[10][11][12]

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • HeLa and WiDr cells

  • This compound (or its derivatives)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 10 minutes.[9]

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Cell Cycle Analysis[13][14]

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • HeLa and WiDr cells

  • This compound (or its derivatives)

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in cold PBS. Add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours.[10]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining buffer containing PI and RNase A.[10] Incubate in the dark at 4°C overnight.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis HeLa HeLa Cells Compound This compound (or derivatives) HeLa->Compound Control Vehicle Control (e.g., DMSO) HeLa->Control WiDr WiDr Cells WiDr->Compound WiDr->Control MTT MTT Assay (Cell Viability) Compound->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Compound->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Compound->CellCycle IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway

Based on the known mechanisms of other chalcone (B49325) derivatives, the following signaling pathway is hypothesized to be involved in the cytotoxic effects of this compound. Chalcones have been shown to induce apoptosis through the inhibition of the NF-κB pathway and activation of MAPK signaling pathways.[12][13]

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways Chalcone This compound NFkB NF-κB Pathway Chalcone->NFkB Inhibition JNK_p38 JNK/p38 MAPK Pathway Chalcone->JNK_p38 Activation Proliferation Decreased Cell Proliferation NFkB->Proliferation Blocks Apoptosis Induction of Apoptosis NFkB->Apoptosis Inhibits JNK_p38->Apoptosis CellCycleArrest G2/M Phase Cell Cycle Arrest JNK_p38->CellCycleArrest

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

References

Neuroprotective Effects of 2'-Hydroxy-3'-methoxychalcone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the neuroprotective properties of 2'-Hydroxy-3'-methoxychalcone and its derivatives. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved in their mechanism of action. These compounds represent a promising class of molecules for the development of novel therapeutics for neurodegenerative diseases.

Data Presentation: Summary of Biological Activities

The neuroprotective effects of various 2'-hydroxychalcone (B22705) derivatives have been evaluated through a range of in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations.

CompoundBiological ActivityAssay SystemIC50 / InhibitionReference
Compound 11d (a 2-hydroxy-4-benzyloxy chalcone (B49325) derivative) Self-induced Aβ1-42 aggregation inhibitionThioflavin T assay90.8% at 25 μM[1][2]
Cu2+-induced Aβ1-42 aggregation inhibitionThioflavin T assay93.4% at 25 μM[1][2]
Aβ1-42 fibril disaggregationThioflavin T assay64.7% at 25 μM[1][2]
Monoamine oxidase B (MAO-B) inhibitionFluorometric assay4.81 μM[1][2]
Antioxidant activity (ORAC)ORAC assay2.03 Trolox equivalent[1][2]
2'-hydroxychalcone derivatives (general) Murine acetylcholinesterase (mAChE) inhibitionEllman's method4.37 ± 0.83 μM to 15.17 ± 6.03 μM[3][4]
Compound 5c Human MAO-B inhibitionFluorometric assay0.031 ± 0.001 μM[3]
Compound 5a Human MAO-B inhibitionFluorometric assay0.084 ± 0.003 μM[3]
Compound 2c Human MAO-B inhibitionFluorometric assay0.095 ± 0.019 μM[3]
Compound 2a Human MAO-B inhibitionFluorometric assay0.111 ± 0.006 μM[3]
2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones Human acetylcholinesterase (AChE) inhibitionEllman's method40–85 µM[4]

Mechanism of Action: Key Signaling Pathways

2'-Hydroxy-3'-methoxychalcone derivatives exert their neuroprotective effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Antioxidant and Anti-inflammatory Pathways

A key mechanism is the activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.[5] These compounds also suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators.[5][6][7]

Nrf2_HO1_Pathway cluster_nrf2 Nrf2 Activation Chalcone 2'-Hydroxy-3'-methoxychalcone Derivatives Nrf2 Nrf2 Chalcone->Nrf2 promotes dissociation gp91phox gp91phox Chalcone->gp91phox downregulates NFkB NF-κB Pathway Chalcone->NFkB inhibits ROS Oxidative Stress (e.g., from LPS, MG) Keap1 Keap1 ROS->Keap1 inactivates ARE ARE Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 sequesters HO1 HO-1 ARE->HO1 induces expression GSH GSH ARE->GSH increases levels Neuroprotection Neuroprotection HO1->Neuroprotection GSH->Neuroprotection gp91phox->ROS generates ROS Inflammation iNOS, COX-2, NO NFkB->Inflammation induces expression Inflammation->Neuroprotection contributes to damage

Antioxidant and Anti-inflammatory Signaling
Pro-Survival and Anti-Apoptotic Pathways

These derivatives also promote neuronal survival by activating pro-survival signaling cascades such as the PI3K/Akt pathway and inhibiting apoptotic processes.[5]

Pro_Survival_Pathway Chalcone 2'-Hydroxy-3'-methoxychalcone Derivatives IGF1R IGF-1R Chalcone->IGF1R upregulates MG Methylglyoxal (MG) (Neuronal Stressor) CytoC Cytochrome c (cytosolic) MG->CytoC induces release Akt Akt IGF1R->Akt activates (p-Akt) GSK3b GSK3β Akt->GSK3b inhibits (p-GSK3β) Bcl2 Bcl-2 Akt->Bcl2 upregulates Neuroprotection Neuroprotection GSK3b->Neuroprotection Bcl2->CytoC inhibits release Bcl2->Neuroprotection Apoptosis Apoptosis CytoC->Apoptosis triggers

Pro-Survival and Anti-Apoptotic Signaling

Experimental Protocols

Synthesis of 2'-Hydroxy-3'-methoxychalcone Derivatives

The Claisen-Schmidt condensation is a standard method for synthesizing chalcones.[7][8]

Synthesis_Workflow Start Start Materials: - Substituted 2'-hydroxyacetophenone (B8834) - Substituted benzaldehyde (B42025) Reaction Claisen-Schmidt Condensation: - Solvent (e.g., ethanol) - Base catalyst (e.g., NaOH or KOH) Start->Reaction Stir Stir at room temperature (monitor by TLC) Reaction->Stir Quench Pour into ice-water with acid (e.g., HCl) Stir->Quench Purify Purification: - Filtration - Column chromatography - Crystallization Quench->Purify End Final Product: 2'-Hydroxy-3'-methoxychalcone derivative Purify->End

General Synthesis Workflow

Protocol:

  • Dissolve the substituted 2'-hydroxyacetophenone and the corresponding substituted benzaldehyde in a suitable solvent such as ethanol.

  • Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH).

  • Stir the reaction mixture at room temperature until the benzaldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration.

  • Purify the crude product by column chromatography followed by crystallization from a suitable solvent (e.g., ethanol) to yield the pure 2'-hydroxy-3'-methoxychalcone derivative.[4]

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion Model)

This assay simulates ischemic conditions to evaluate the neuroprotective potential of the compounds.[9]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Glucose-free DMEM

  • Hypoxic chamber (1% O2, 5% CO2, 94% N2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 2'-Hydroxy-3'-methoxychalcone derivatives

Protocol:

  • Culture SH-SY5Y cells in standard DMEM supplemented with 10% FBS.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • To induce oxygen-glucose deprivation (OGD), replace the culture medium with glucose-free DMEM and place the cells in a hypoxic chamber for a specified duration (e.g., 4 hours).

  • For reoxygenation, replace the glucose-free medium with standard DMEM and return the cells to a normoxic incubator for 24 hours.

  • Test compounds are added to the medium during the reoxygenation phase.

  • Assess cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then dissolve the formazan (B1609692) crystals in DMSO and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the control group (cells not subjected to OGD/R).

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman's method, is used to screen for AChE inhibitors.[4]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds

Protocol:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a predefined period.

  • Initiate the reaction by adding a mixture of ATCI and DTNB.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis) with DTNB.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Anti-Aβ Aggregation Assay

This assay uses Thioflavin T (ThT), a dye that fluoresces upon binding to β-sheet structures in amyloid fibrils, to monitor Aβ aggregation.[1]

Materials:

  • Aβ1-42 peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compounds

Protocol:

  • Prepare a stock solution of Aβ1-42 peptide.

  • In a black 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations in phosphate buffer.

  • Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • At specified time points, add ThT solution to each well.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

  • Calculate the percentage of aggregation inhibition relative to the control (Aβ1-42 without any compound).

Conclusion

2'-Hydroxy-3'-methoxychalcone derivatives are a versatile class of compounds with significant potential for the treatment of neurodegenerative diseases. Their multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and apoptosis, makes them attractive candidates for further drug development. The protocols and data presented here provide a framework for researchers to explore and validate the therapeutic potential of these promising molecules.

References

Application Notes and Protocols for the Experimental Use of 2-Hydroxy-3-methoxychalcone and Its Analogs in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo experimental data for 2-Hydroxy-3-methoxychalcone is limited in the reviewed scientific literature. The following application notes and protocols are primarily based on studies conducted with structurally related chalcone (B49325) derivatives, such as 2'-hydroxy-4'-methoxychalcone (B191446) and other 2'-hydroxychalcones. Researchers should consider these as a starting point and adapt them based on their specific experimental needs and the unique properties of this compound.

Introduction

Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. This compound and its derivatives are of significant interest to researchers for their potential therapeutic applications. These compounds have been investigated in various in vitro and in vivo models to elucidate their mechanisms of action and evaluate their efficacy and safety. This document provides a summary of the available data and detailed experimental protocols to guide researchers in the life sciences and drug development fields.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and in vitro studies on 2'-hydroxychalcone (B22705) derivatives. This information provides a comparative overview of their potency and therapeutic potential.

Table 1: In Vivo Antitumor and Anti-angiogenic Activity of 2'-Hydroxy-4'-methoxychalcone (HMC)

Animal ModelCancer Cell LineDosage and AdministrationTumor Growth InhibitionCitation
C57BL/6 miceLewis Lung Carcinoma30 mg/kg, subcutaneous, daily for 20 days27.2% inhibition of tumor volume[1]
ICR miceSarcoma 18030 mg/kg, intraperitoneal, daily for 10 days33.7% suppression in tumor weight[1]

Table 2: In Vitro Anti-Melanogenic Effects of 2′-hydroxy-3,6′-dimethoxychalcone (3,6′-DMC)

Cell LineTreatmentConcentrationEffectCitation
B16F10 melanoma cellsα-MSH + 3,6′-DMC5 µM~31.42% inhibition of melanogenesis[2]
B16F10 melanoma cellsα-MSH + 3,6′-DMC5 µM~37.97% inhibition of tyrosinase activity[2]

Table 3: In Vivo Toxicity of 2-Hydroxychalcone (B1664081)

Animal ModelCompoundConcentration for 50% Viability (LC50/CC50)ObservationCitation
Caenorhabditis elegans2-hydroxychalcone~100 µg/mLLow toxicity[3]
Galleria mellonella2-hydroxychalconeNot determinedLow toxicity[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are representative experimental protocols for in vivo studies based on published research with related chalcone derivatives.

In Vivo Antitumor Efficacy Study

This protocol is adapted from studies on 2'-hydroxy-4'-methoxychalcone.[1]

Objective: To evaluate the antitumor efficacy of a test chalcone in a murine tumor model.

Materials:

  • 6-8 week old male C57BL/6 mice

  • Lewis Lung Carcinoma (LLC) cells

  • Test chalcone (e.g., 2'-hydroxy-4'-methoxychalcone)

  • Vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline)

  • Sterile PBS, syringes, needles

  • Calipers

Procedure:

  • Cell Culture: Culture LLC cells in appropriate media until they reach the logarithmic growth phase.

  • Tumor Implantation: Harvest and resuspend LLC cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable (approx. 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Treatment Group: Administer the test chalcone (e.g., 30 mg/kg) subcutaneously daily for 20 days.

    • Control Group: Administer an equivalent volume of the vehicle following the same schedule.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

  • Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

In Vivo Toxicity Assessment in Alternative Models

This protocol is based on studies with 2-hydroxychalcone in C. elegans and G. mellonella.[3][4]

Objective: To assess the acute toxicity of a test chalcone using alternative, non-mammalian animal models.

A. Caenorhabditis elegans Survival Assay:

  • Synchronize a culture of wild-type C. elegans (e.g., N2 strain) to obtain a population of L4 larvae.

  • Prepare assay plates by seeding NGM agar (B569324) with E. coli OP50.

  • Add the test chalcone at various concentrations to the surface of the plates. Include a vehicle control.

  • Transfer a defined number of L4 larvae (e.g., 20-30) to each plate.

  • Incubate the plates at 20°C.

  • Score the number of live and dead worms daily for a set period (e.g., 5 days). A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

  • Calculate the percentage of survival for each concentration and determine the LC50.

B. Galleria mellonella Survival Assay:

  • Select healthy final-instar G. mellonella larvae of a consistent weight.

  • Prepare dilutions of the test chalcone in a suitable solvent (e.g., DMSO) and then in PBS.

  • Inject a small volume (e.g., 10 µL) of the test compound solution into the hemocoel of each larva via the last left proleg. Include a vehicle control group.

  • Incubate the larvae at 37°C in the dark.

  • Monitor survival daily for 7 days. Larvae are considered dead if they are non-responsive to touch.

  • Plot survival curves and analyze the data to assess toxicity.

Signaling Pathways and Mechanisms of Action

Studies on 2'-hydroxychalcone derivatives suggest their involvement in modulating key signaling pathways related to inflammation and cancer.

Anti-Inflammatory Signaling

2'-hydroxychalcones have been shown to inhibit the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Chalcone 2'-Hydroxychalcone Derivatives Chalcone->IKK Chalcone->MAPK

Caption: Inhibition of NF-κB and MAPK pathways by 2'-hydroxychalcones.

Anti-Angiogenic and Anti-Tumor Signaling

The anti-tumor effects of some 2'-hydroxychalcones are linked to their anti-angiogenic properties, which may involve the inhibition of COX-2 expression.

anti_angiogenic_pathway Chalcone 2'-Hydroxy-4'-methoxychalcone COX2 COX-2 Induction Chalcone->COX2 CellProlif Endothelial Cell Proliferation Chalcone->CellProlif PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 VEGF VEGF Production PGE2->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Caption: Anti-angiogenic mechanism of 2'-hydroxy-4'-methoxychalcone.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel chalcone derivative in an in vivo cancer model.

experimental_workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (Cytotoxicity, Target Engagement) start->in_vitro animal_model Animal Model Selection & Tumor Implantation in_vitro->animal_model treatment Treatment with Chalcone vs. Vehicle Control animal_model->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Tissue Collection monitoring->endpoint analysis Data Analysis (Tumor Weight, Volume, Histology, Biomarkers) endpoint->analysis conclusion Conclusion on Efficacy & Mechanism analysis->conclusion

Caption: In vivo evaluation workflow for antitumor agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Claisen-Schmidt Reaction for 2-Hydroxy-3-methoxychalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Hydroxy-3-methoxychalcone via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt reaction and why is it used for chalcone (B49325) synthesis?

A1: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and a ketone (with α-hydrogens) to form an α,β-unsaturated ketone.[1][2] This method is highly effective for synthesizing chalcones, which are precursors to flavonoids and other biologically active molecules, due to its operational simplicity and the ability to easily introduce diverse substituents on the aromatic rings.[3] For the synthesis of this compound, the reaction involves the condensation of 2-hydroxyacetophenone (B1195853) and 3-methoxybenzaldehyde (B106831).

Q2: My reaction yield is very low or I'm getting no product. What are the common causes?

A2: Low or no yield in a Claisen-Schmidt condensation can stem from several factors:

  • Inactive Catalyst: The base catalyst (e.g., NaOH) may be old, deactivated by moisture, or insufficient in concentration.[4] For moisture-sensitive bases like NaH, using anhydrous solvents is critical.[4]

  • Poor Reagent Quality: Impurities in the starting materials, such as oxidized aldehyde, can inhibit the reaction. It is advisable to use pure reagents.[5]

  • Suboptimal Temperature: Temperature significantly affects both yield and purity. For hydroxychalcones, lower temperatures (e.g., 0°C) have been shown to produce the best yields.[6] Higher temperatures can promote side reactions.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of the ketone is sometimes used to ensure the complete consumption of the aldehyde.[5]

  • Steric Hindrance: Highly substituted reactants may react more slowly or require more forcing conditions.[4]

Q3: I am observing multiple products in my reaction mixture. How can I improve selectivity?

A3: The formation of multiple products is often due to side reactions. Key strategies to improve selectivity include:

  • Minimize Ketone Self-Condensation: This is a primary side reaction.[1] To favor the desired cross-condensation, slowly add the ketone to a mixture of the aldehyde and the base. This maintains a low concentration of the enolate, reducing its tendency to self-condense.[7]

  • Avoid the Cannizzaro Reaction: This side reaction can occur with the aldehyde in the presence of a strong base.[4] Using milder basic conditions or slowly adding the base can help suppress this pathway.[4]

  • Control Reaction Temperature: Running the reaction at a lower temperature can favor the desired aldol (B89426) condensation over side reactions.[4]

Q4: How do I select the optimal catalyst and solvent for synthesizing this compound?

A4: The choice of catalyst and solvent is critical for maximizing yield.

  • Catalyst: Strong bases like sodium hydroxide (B78521) (NaOH) have proven to be highly effective for the synthesis of 2'-hydroxy chalcones.[6] Other bases such as lithium hydroxide (LiOH) show some activity, while calcium hydroxide (Ca(OH)₂) and magnesium hydroxide (Mg(OH)₂) are generally ineffective.[6]

  • Solvent: The solvent must dissolve both reactants and the catalyst. For 2'-hydroxy chalcone synthesis, isopropyl alcohol (IPA) has been identified as a superior solvent compared to methanol, ethanol, acetonitrile, dichloromethane, and THF.[6]

Q5: How can I monitor the progress of the reaction?

A5: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[5] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spots have significantly diminished or disappeared.[5]

Q6: What is the best procedure for purifying the crude this compound?

A6: After the reaction is complete, the crude product is typically isolated by filtration.[8] The most common and effective method for purification is recrystallization.[5] A suitable solvent, often ethanol, is used to dissolve the crude solid at an elevated temperature, and the pure chalcone crystallizes upon cooling.[5][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield Inactive Catalyst: Base (e.g., NaOH) has been exposed to air/moisture.Use fresh, high-purity NaOH. Ensure all glassware is dry.[4]
Incorrect Solvent: Reactants are not fully dissolved.Use a solvent that effectively dissolves both the acetophenone (B1666503) and benzaldehyde (B42025) derivatives. Isopropyl alcohol (IPA) is recommended for hydroxychalcones.[6]
Suboptimal Temperature: Reaction temperature is too high or too low.For this compound, the optimal temperature is around 0°C. Maintain this temperature using an ice bath.[6]
Poor Reagent Quality: Starting materials contain impurities.Purify reagents before use, for example, by distilling the aldehyde if necessary.[5]
Formation of Multiple Products Self-Condensation of Ketone: The enolate of 2-hydroxyacetophenone reacts with itself.Slowly add the 2-hydroxyacetophenone to the mixture of 3-methoxybenzaldehyde and base.[1][7]
Cannizzaro Reaction: 3-methoxybenzaldehyde reacts with itself under strongly basic conditions.Use a milder base concentration or add the base catalyst slowly to the reaction mixture to maintain a lower instantaneous concentration.[4]
Product Fails to Precipitate Product is Oily or Supersaturated: The product remains dissolved in the reaction mixture.Try cooling the mixture in an ice bath for a longer duration (10-20 minutes).[8] If an oily product forms, try vigorously stirring or scratching the inside of the flask with a glass rod to induce crystallization.[4]
Difficulty in Purification Impurities Co-crystallize with Product: Side products have similar solubility to the desired chalcone.Try a different solvent or a combination of solvents for recrystallization. Column chromatography may be necessary for difficult separations.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from an optimization study on the synthesis of 2'-hydroxy chalcone, a structurally similar compound, providing valuable insights for optimizing this compound synthesis.[6]

Table 1: Effect of Various Base Catalysts on Product Yield (Reactants: 0.05 mol, Solvent: Isopropyl Alcohol, Temp: 0°C, Time: 4h)

Catalyst (Base)Amount% Yield
Sodium Hydroxide (NaOH)20ml of 40% aq. solution~95%
Lithium Hydroxide (LiOH)20ml of 40% aq. solutionSlight conversion
Calcium Hydroxide (Ca(OH)₂)20ml of 40% aq. solutionIneffective
Magnesium Hydroxide (Mg(OH)₂)20ml of 40% aq. solutionIneffective

Table 2: Effect of Different Solvents on Product Yield (Reactants: 0.05 mol, Catalyst: 20ml 40% NaOH, Temp: 0°C, Time: 4h)

SolventVolume% Yield
Isopropyl Alcohol (IPA)50 ml~95%
Methanol50 mlLower Yield
Ethanol50 mlLower Yield
Acetonitrile50 mlLower Yield
Dichloromethane50 mlLower Yield
Tetrahydrofuran (THF)50 mlLower Yield

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is adapted from optimized conditions reported for 2'-hydroxy chalcone synthesis.[6]

Reagents:

  • 2-hydroxyacetophenone

  • 3-methoxybenzaldehyde

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Isopropyl Alcohol (IPA)

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (1 equivalent) and 3-methoxybenzaldehyde (1 equivalent) in isopropyl alcohol.

  • Cool the flask in an ice bath to 0°C with continuous stirring.

  • Slowly add a 40% aqueous solution of sodium hydroxide (use a quantity optimized for your reaction scale, e.g., ~20ml for 0.05 mol reactants) to the reaction mixture dropwise, ensuring the temperature remains at or below 5°C.

  • Continue stirring the reaction mixture at 0°C for approximately 4 hours.[6]

  • Monitor the reaction progress using TLC (e.g., using a hexane:ethyl acetate (B1210297) solvent system).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic. A solid precipitate should form.

  • Allow the mixture to stand in the ice bath for 15-20 minutes to maximize precipitation.[8]

  • Collect the crude solid product by vacuum filtration.

  • Wash the collected solid with several portions of cold distilled water to remove residual acid and salts.

  • Dry the crude product before proceeding to purification.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dried this compound to a clean Erlenmeyer flask.

  • Add the minimum amount of a suitable hot solvent (e.g., 95% ethanol) to completely dissolve the solid.[5]

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals to obtain the final product.

Visualizations

experimental_workflow start Start dissolve Dissolve Reactants (2-hydroxyacetophenone & 3-methoxybenzaldehyde in IPA) start->dissolve cool Cool to 0°C dissolve->cool add_base Add 40% NaOH (dropwise) cool->add_base react Stir at 0°C for ~4 hours add_base->react monitor Monitor by TLC react->monitor workup Quench & Acidify (Ice & dilute HCl) monitor->workup filter Vacuum Filtration workup->filter purify Recrystallize (from Ethanol) filter->purify end Characterize (NMR, IR, etc.) purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Yield? cause1 Check Reagent Quality - Purity of aldehydes/ketones? - Freshness of base? start->cause1 Yes cause2 Verify Reaction Conditions - Temperature at 0°C? - Correct solvent (IPA)? - Anhydrous conditions? start->cause2 Yes cause3 Investigate Side Reactions - TLC shows multiple spots? - Self-condensation? - Cannizzaro reaction? start->cause3 Yes solution1 Solution: - Purify starting materials. - Use fresh, dry base. cause1->solution1 solution2 Solution: - Calibrate thermometer. - Use recommended solvent. - Dry glassware & solvents. cause2->solution2 solution3 Solution: - Add ketone slowly to aldehyde/base. - Use milder base concentration. cause3->solution3

Caption: Troubleshooting logic for low yield in Claisen-Schmidt condensation.

reaction_mechanism Base-Catalyzed Claisen-Schmidt Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration ketone 2-Hydroxyacetophenone enolate Enolate Ion (Nucleophile) ketone->enolate + OH⁻ - H₂O alkoxide Alkoxide Intermediate enolate->alkoxide attacks aldehyde 3-Methoxybenzaldehyde (Electrophile) aldehyde->alkoxide aldol Aldol Adduct alkoxide->aldol + H₂O - OH⁻ chalcone This compound (Final Product) aldol->chalcone - H₂O (Base-catalyzed)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation reaction.

References

Technical Support Center: Purification of Synthetic 2'-Hydroxy-3'-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic 2'-Hydroxy-3'-methoxychalcone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic 2'-Hydroxy-3'-methoxychalcone? The two primary methods for purifying synthetic chalcones, including 2'-Hydroxy-3'-methoxychalcone, are column chromatography and recrystallization.[1] Column chromatography is used for separating the target compound from impurities and unreacted starting materials, while recrystallization is excellent for obtaining a highly pure crystalline product from a relatively clean crude mixture.[1][2]

Q2: How should I choose a suitable solvent system for column chromatography? The ideal solvent system should be determined by preliminary analysis using Thin-Layer Chromatography (TLC).[2] A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common and effective eluent for chalcones.[2][3] The ratio should be adjusted to achieve a retention factor (Rf) value for the desired chalcone (B49325) of approximately 0.25 to 0.35, ensuring clear separation from other spots.[4]

Q3: My purified 2'-Hydroxy-3'-methoxychalcone is an oil and will not crystallize. What should I do? If your chalcone product is an oil after purification, it could be due to residual impurities or its own low melting point.[2] First, ensure purity by re-purifying a small sample via column chromatography. If the highly pure product remains an oil, this is likely its intrinsic physical state. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[2]

Q4: I am observing an unexpected second spot on my TLC after purification, which I suspect is an isomer. What is happening? 2'-hydroxychalcones are known to undergo intramolecular cyclization to form the corresponding flavanone (B1672756) isomer.[4] This reaction can be catalyzed by the slightly acidic environment of standard silica (B1680970) gel during column chromatography.[4] This is a significant challenge specific to the purification of 2'-hydroxychalcones.

Q5: How can I prevent the degradation or isomerization of my chalcone on a silica gel column? To prevent acid-catalyzed degradation or isomerization, you can use a deactivated (neutralized) silica gel.[4] This is done by washing the silica with a solvent mixture containing a small amount of a base, such as 1% triethylamine (B128534) in your eluent, and then re-equilibrating with the mobile phase before loading your sample.[4] Alternatively, you can test the compound's stability on a 2D TLC plate; if degradation is observed, consider using a different stationary phase like alumina (B75360) or Florisil.[4]

Troubleshooting Guide

Issue 1: Poor Separation of Chalcone from Starting Materials (2'-Hydroxy-3'-methoxyacetophenone or Benzaldehyde)

  • Question: My TLC plate shows that the spots for my chalcone and the starting acetophenone (B1666503) are very close or overlapping. How can I improve separation?

  • Cause: The polarity of the chosen solvent system is not optimal to differentiate between the product and the starting materials, which can have very similar Rf values.[4]

  • Solution: Systematically test different solvent systems using TLC. Adjust the polarity of the eluent, as a less polar solvent system can often improve the separation of closely related compounds.[2] If adjusting the ratio of a hexane/ethyl acetate system is not effective, try a different solvent combination, such as dichloromethane (B109758)/hexane.[4] A gradient elution during column chromatography might also be necessary to achieve good separation.[2]

Issue 2: Isomerization to Flavanone During Column Chromatography

  • Question: After running a column, my NMR analysis shows a mixture of my desired 2'-Hydroxy-3'-methoxychalcone and the corresponding flavanone. How do I prevent this?

  • Cause: The acidic nature of standard silica gel catalyzes the intramolecular cyclization of the 2'-hydroxyl group onto the α,β-unsaturated ketone, forming the flavanone isomer.[4]

  • Solution: Use a deactivated or neutralized stationary phase. Before preparing your column, wash the silica gel with an eluent containing a small amount of a base like triethylamine (e.g., 1% triethylamine) to neutralize the acidic sites.[4] This minimizes the risk of isomerization during purification.

Issue 3: The Chalcone Product Will Not Elute from the Column

  • Question: I have passed a large volume of solvent through my column, but I cannot detect my product in the collected fractions. What has gone wrong?

  • Cause 1: Compound Decomposition: The chalcone may be unstable on silica gel and has degraded.[4]

  • Solution 1: Test for stability using two-dimensional TLC (2D TLC). If decomposition is confirmed, use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[4]

  • Cause 2: Incorrect Solvent System: The mobile phase may be too nonpolar to move a highly polar chalcone derivative down the column.[4]

  • Solution 2: Gradually increase the polarity of your eluent. If you started with 9:1 hexane:ethyl acetate, try moving to 7:1 or 5:1 to see if the compound begins to elute.

  • Cause 3: Sample Precipitation: The compound may have low solubility in the eluent and has precipitated at the top of the column.[4]

  • Solution 3: Ensure the crude sample is fully dissolved before loading it onto the column. It may be necessary to dissolve it in a slightly more polar solvent before adsorbing it onto silica for dry loading.

Data Presentation

Table 1: Typical Solvent Systems for Chalcone Purification

Purification StepSolvent SystemTypical Ratio (v/v)Target Rf ValueCitation
TLC AnalysisHexane / Ethyl Acetate9:1 to 3:10.25 - 0.35[2][4]
Column ChromatographyHexane / Ethyl AcetateStart with a less polar ratio (e.g., 9:1) and gradually increase polarity if needed.N/A[2]
RecrystallizationEthanol (B145695)N/A (minimal hot solvent)N/A[1][2]

Table 2: Troubleshooting Summary for 2'-Hydroxy-3'-methoxychalcone Purification

IssueProbable CauseRecommended SolutionCitation
Poor Separation Suboptimal eluent polarity; similar Rf of components.Optimize eluent with systematic TLC analysis; use a gradient elution.[2][4]
Product is an Oil Residual impurities or intrinsic low melting point.Re-purify with column chromatography; if pure, it is likely the compound's natural state.[2]
Isomerization Acidic silica gel catalyzes cyclization to flavanone.Use deactivated silica gel (washed with 1% triethylamine in eluent).[4]
No Elution Compound decomposition or eluent is too nonpolar.Test stability with 2D TLC; switch to a more polar eluent system.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate eluent system. Test various ratios of hexane/ethyl acetate to find a system that gives the chalcone an Rf value of approximately 0.3-0.5 and separates it well from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the least polar eluent you plan to use. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 2'-Hydroxy-3'-methoxychalcone in a minimal amount of a suitable solvent (like dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity. Collect fractions in test tubes and monitor the elution process by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified chalcone.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude chalcone in a minimal volume of a potential solvent (95% ethanol is often effective) with gentle heating.[1][2]

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Avoid using excess solvent.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 3: Deactivation of Silica Gel to Prevent Isomerization

  • Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., hexane/ethyl acetate).

  • Neutralization: Add triethylamine to the slurry to a final concentration of 1% (v/v). For example, for every 99 mL of eluent, add 1 mL of triethylamine.

  • Equilibration: Stir the slurry for 15-20 minutes to ensure the silica is thoroughly neutralized.

  • Packing: Pack the column using this neutralized slurry.

  • Running the Column: Run the column using an eluent that also contains 1% triethylamine to maintain the neutral conditions throughout the purification process.[4]

Mandatory Visualizations

G General Purification Workflow for 2'-Hydroxy-3'-methoxychalcone Crude Crude Synthetic Product TLC TLC Analysis (Optimize Eluent) Crude->TLC Decision Is Separation Adequate? TLC->Decision Decision->TLC No, Re-optimize Column Column Chromatography (Consider Deactivated Silica) Decision->Column Yes Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Purity_Check Assess Purity (TLC, NMR) Combine->Purity_Check Recrystal Recrystallization (e.g., from Ethanol) Purity_Check->Recrystal Further Purification Needed Final Pure Crystalline Product Purity_Check->Final Purity is Sufficient Recrystal->Final

Caption: A general workflow for the purification of synthetic chalcones.

G Troubleshooting Decision Tree for Chalcone Purification Start Problem Encountered During Purification PoorSep Poor Separation on TLC/Column Start->PoorSep Isomer Unexpected Spot / Isomer Formation Start->Isomer NoElute Product Not Eluting Start->NoElute Oily Product is an Oil Start->Oily Sol_PoorSep 1. Adjust Eluent Ratio (More/Less Polar) 2. Change Solvent System (e.g., DCM/Hexane) 3. Use Gradient Elution PoorSep->Sol_PoorSep Sol_Isomer Cause: Acidic Silica Solution: Use Deactivated Silica (1% Triethylamine in Eluent) Isomer->Sol_Isomer Sol_NoElute 1. Increase Eluent Polarity 2. Check for Precipitation at Column Head 3. Test for Decomposition (2D TLC) NoElute->Sol_NoElute Sol_Oily 1. Re-purify via Column Chromatography 2. If pure, likely intrinsic property of the molecule Oily->Sol_Oily

Caption: A decision tree for troubleshooting common chalcone purification issues.[4]

G Acid-Catalyzed Isomerization of 2'-Hydroxychalcone (B22705) cluster_chalcone cluster_flavanone Chalcone 2'-Hydroxy-3'-methoxychalcone (Desired Product) Flavanone Flavanone (Isomer Impurity) Chalcone->Flavanone     Silica Gel (H⁺) Intramolecular Cyclization chal_struct chal_struct Flavanone->Chalcone Ring Opening flav_struct flav_struct

Caption: Isomerization of a 2'-hydroxychalcone to a flavanone on acidic silica gel.[4]

References

improving the yield and purity of 2-Hydroxy-3-methoxychalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Hydroxy-3-methoxychalcone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Claisen-Schmidt condensation reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The chosen base (e.g., NaOH, KOH) may not be optimal, or its concentration could be too low. Stronger bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) might be more effective for certain substrates.[1] 2. Inappropriate Solvent: The solvent may not be suitable for the reaction. Isopropyl alcohol has been shown to be a better solvent than methanol (B129727) or ethanol (B145695) in some cases. 3. Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. For the synthesis of 2'-hydroxy chalcone (B49325), a temperature of 0°C has been found to produce the best yield. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[2]1. Optimize Catalyst: Experiment with different bases such as NaOH, KOH, or LiOH. A 40% aqueous solution of NaOH is often effective. For more challenging reactions, consider stronger bases like NaH.[1] 2. Optimize Solvent: Isopropyl alcohol is a good starting point. Other solvents to consider include ethanol, methanol, or tetrahydrofuran (B95107) (THF).[1][3] 3. Control Temperature: Maintain the reaction temperature at 0°C using an ice bath.[2] 4. Monitor Reaction: Use TLC to track the consumption of starting materials and the formation of the product to determine the optimal reaction time, which is often around 4 hours.[2]
Formation of Side Products/Impurities 1. Self-Condensation of Acetophenone (B1666503): The acetophenone starting material can react with itself, especially at higher temperatures or with prolonged reaction times. 2. Cannizzaro Reaction of Aldehyde: The aldehyde can undergo a disproportionation reaction in the presence of a strong base. 3. Cyclization to Flavanone: The 2'-hydroxychalcone (B22705) product can cyclize to form the corresponding flavanone, particularly under acidic or heated conditions.1. Controlled Addition of Base: Add the base slowly to the reaction mixture at a low temperature to minimize side reactions.[2] 2. Maintain Low Temperature: Keeping the reaction at 0°C helps to suppress side reactions. 3. Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification steps without delay to prevent product degradation or cyclization.
Difficulty in Product Purification 1. Oily Product: The crude product may be an oil instead of a solid, making it difficult to handle and purify by recrystallization. 2. Co-precipitation of Impurities: Impurities may crystallize along with the desired product.1. Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane (B92381) to induce solidification. 2. Recrystallization: Recrystallize the crude product from a suitable solvent. Ethanol is commonly used for chalcones.[4] A mixture of solvents (e.g., ethanol/water) may be necessary to achieve optimal crystallization. 3. Column Chromatography: If recrystallization is ineffective, purify the product using silica (B1680970) gel column chromatography.
Product is a Dark Color 1. Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities. 2. Impurities in Starting Materials: The starting acetophenone or benzaldehyde (B42025) may contain impurities that are carried through the reaction.1. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purify Starting Materials: Ensure the purity of the starting materials before use. Distillation or recrystallization of the starting materials may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Claisen-Schmidt condensation.[2] This base-catalyzed reaction involves the condensation of a substituted acetophenone (in this case, 2'-hydroxy-3'-methoxyacetophenone) with a substituted benzaldehyde.[2]

Q2: Which base is most effective for the Claisen-Schmidt condensation of chalcones?

A2: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used and effective bases.[3][5] Studies have shown that NaOH can provide yields of 90-96%.[5] Lithium hydroxide (LiOH) has also been reported as a superior base in some instances.[6] The choice of base can depend on the specific substrates and reaction conditions.

Q3: What is the optimal temperature for the synthesis?

A3: For the synthesis of 2'-hydroxy chalcones, a temperature of 0°C has been shown to provide the best yield and purity. Higher temperatures can lead to an increase in side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] This will allow you to track the consumption of the starting materials and the formation of the chalcone product, helping to determine the optimal reaction time.

Q5: My product is an oil and won't crystallize. What should I do?

A5: If the crude product is an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, you can try trituration with a non-polar solvent like hexane. If these methods fail, purification by column chromatography is the recommended next step.

Q6: What is a suitable solvent for recrystallizing this compound?

A6: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.[4] You may need to experiment with solvent mixtures, such as ethanol-water, to achieve the best results for your specific product.

Experimental Protocols

Protocol 1: Optimized Synthesis Using Sodium Hydroxide in Isopropyl Alcohol[2][3]

This protocol is optimized for high yield and purity.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxy-3'-methoxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol (IPA).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture while maintaining the temperature at 0°C.

  • Reaction Progression: Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction progress by TLC.

  • Product Isolation: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Purify the crude chalcone by recrystallization from ethanol.

Protocol 2: Synthesis using Potassium Hydroxide in Ethanol[4]

This is a commonly used and versatile method.

  • Reactant Preparation: Dissolve 2'-hydroxy-3'-methoxyacetophenone and benzaldehyde in ethanol in a flask with a magnetic stirrer.

  • Reaction Initiation: Bring the reaction mixture to a boil.

  • Base Addition: Add an aqueous solution of potassium hydroxide (KOH) dropwise to the boiling solution with constant stirring.

  • Reaction Progression: Keep the solution overnight at room temperature.

  • Product Isolation: Decompose the resulting sodium salt by adding dilute HCl.

  • Filtration and Washing: Filter the yellow-colored product and wash it with water.

  • Purification: Recrystallize the crude product from ethanol.

Data Presentation

Table 1: Comparison of Catalysts and Solvents on Chalcone Synthesis Yield

CatalystSolventYield (%)Reference
NaOH (40% aq.)Isopropyl AlcoholHigh (up to 95.55%)[2]
KOH (aq.)Ethanol70-80%[3]
Ba(OH)₂Not specified88-98%[5]
LiOHMethanol~90%[6]
NaOH (solid)Grinding (solvent-free)90-96%[5]

Visualizations

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts 2_Hydroxy_3_methoxyacetophenone 2-Hydroxy-3-methoxyacetophenone Reaction_Vessel Claisen-Schmidt Condensation 2_Hydroxy_3_methoxyacetophenone->Reaction_Vessel Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Reaction_Vessel Solvent Solvent (e.g., Ethanol, IPA) Solvent->Reaction_Vessel Temperature Temperature (e.g., 0°C) Temperature->Reaction_Vessel Chalcone This compound Reaction_Vessel->Chalcone Water Water Reaction_Vessel->Water

Caption: General workflow for the Claisen-Schmidt condensation.

Purification_Workflow Crude_Product Crude Product (from reaction work-up) Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (if recrystallization fails) Crude_Product->Column_Chromatography Alternative Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Chalcone Pure this compound Drying->Pure_Chalcone Column_Chromatography->Pure_Chalcone

Caption: Purification workflow for this compound.

References

stability and solubility issues of 2-Hydroxy-3-methoxychalcone in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and solubility challenges encountered during in vitro experiments with 2-Hydroxy-3-methoxychalcone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions (e.g., 10-50 mM) of hydrophobic compounds like chalcones for biological assays.[1] It is critical to ensure the compound is fully dissolved; gentle warming or sonication may be applied if necessary. For most cell-based experiments, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid cellular toxicity.[1]

Q2: My this compound precipitates after I dilute the DMSO stock solution into my aqueous cell culture medium. What causes this and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution" and occurs because the compound is poorly soluble in aqueous environments. When the DMSO stock is added to the medium, the solvent concentration dramatically decreases, and the compound crashes out of solution.

To prevent this, you can try the following strategies:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.1%, while ensuring the chalcone (B49325) remains dissolved.[2]

  • Serial Dilutions: Perform a stepwise, serial dilution of the DMSO stock into the cell culture medium rather than a single large dilution. This gradual reduction in DMSO concentration can help maintain solubility.[2]

  • Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.[2]

  • Immediate Mixing: Vortex or mix the solution gently but thoroughly immediately after adding the compound to ensure it is dispersed quickly and uniformly.[2]

Q3: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vitro studies?

A3: Yes, several formulation strategies can enhance the solubility of poorly soluble drugs:

  • pH Adjustment: For compounds with ionizable groups like the hydroxyl moiety on this chalcone, adjusting the pH of the buffer or medium can increase solubility.[1][3]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[4][5][6] 2-Hydroxypropyl-β-cyclodextrin is a common derivative used for this purpose.[6]

  • Nanoformulations: Creating nanoemulsions or nanosuspensions can significantly improve the dispersion and effective solubility of highly insoluble compounds in aqueous solutions.[1][7][8]

Troubleshooting Guide: In Vitro Assays

Issue 1: I observe a precipitate in my microplate wells during the experiment.

  • Possible Cause 1: Compound Precipitation.

    • How to Verify: Check the wells under a microscope. Compound precipitate often appears as crystalline or amorphous particulate matter, distinct from cells. You can also set up a control plate with the compound in the medium without cells to observe for precipitation.[1]

    • Solution: Refer to the solubility enhancement strategies in FAQ Q2 and Q3 . Lowering the final concentration of the chalcone may also be necessary.

  • Possible Cause 2: Cellular Debris.

    • How to Verify: The compound may be causing rapid cytotoxicity, leading to cell death and detachment. The "precipitate" could be dead cells and debris.[1] This can be confirmed by microscopy and by performing a cell viability assay (e.g., MTT, Trypan Blue) at a range of concentrations.

    • Solution: If high toxicity is observed, lower the concentration range of the compound used in your experiments.

Issue 2: My bioassay results (e.g., MTT, cell viability) are inconsistent and not reproducible.

  • Possible Cause 1: Incomplete Solubilization.

    • How to Verify: Visually inspect your stock solution before each use to ensure it is clear. Also, check the final assay wells for any signs of precipitation.

    • Solution: Ensure the compound is fully dissolved in the stock solution. If needed, briefly sonicate the stock before making dilutions. Follow the best practices for dilution described in FAQ Q2 .

  • Possible Cause 2: Adsorption to Plastics.

    • How to Verify: This is difficult to verify directly without specialized equipment. However, if you have ruled out other causes, this is a likely contributor for a hydrophobic compound.

    • Solution: Use low-adhesion plastic labware (pipette tips, microplates). Alternatively, you can try pre-treating the plastics with a blocking agent like bovine serum albumin (BSA).[1]

  • Possible Cause 3: Assay Interference.

    • How to Verify: Chalcones are often colored compounds, which can interfere with colorimetric or fluorometric assays. Run a control with the compound in medium (no cells) to see if it contributes to the absorbance or fluorescence reading at your assay's wavelength.

    • Solution: If interference is detected, you must subtract the background reading from your experimental wells.

Quantitative Data Summary

Table 1: Solubility Profile of Chalcones Note: Specific quantitative data for this compound is limited. This table is based on general knowledge of chalcones and data from structurally similar compounds.

SolventSolubilityRemarks
DMSO HighRecommended for stock solutions.[1][2]
Ethanol SolubleLower solubility than DMSO.
Methanol SolubleLower solubility than DMSO.
Water Very Low / InsolubleChalcones are generally poorly soluble in water.[2]
Cell Culture Medium Very LowSolubility is highly dependent on the final DMSO concentration and interactions with media components.[1][2]

Table 2: Example Cytotoxicity Data for a Structurally Related Chalcone Data for 2',4-dihydroxy-3-methoxychalcone (B8714405) and 2',4',4-trihydroxy-3-methoxychalcone from an in vitro MTT assay.[9][10]

CompoundCell LineIC₅₀ Value (µg/mL)
2',4-dihydroxy-3-methoxychalconeHeLa (Cervical Cancer)12.80
WiDr (Colon Cancer)19.57
T47D (Breast Cancer)20.73
2',4',4-trihydroxy-3-methoxychalconeHeLa (Cervical Cancer)8.53
WiDr (Colon Cancer)2.66
T47D (Breast Cancer)24.61

Table 3: Predicted Stability Profile of Chalcones Under Stress Conditions Based on forced degradation studies of analogous thiophene (B33073) chalcones. Stability may vary.[11]

ConditionDegradationRemarks
Acid Hydrolysis (e.g., 1N HCl)SusceptibleDegradation is likely.
Base Hydrolysis (e.g., 0.1N NaOH)SusceptibleDegradation is likely.
Oxidative Stress (e.g., H₂O₂)SusceptibleDegradation is likely.
Photolytic Stress (Light Exposure)SusceptibleDegradation is likely. Chalcones can be light-sensitive.
Thermal Stress (e.g., 85°C)StableGenerally stable under dry heat conditions.
Thermal + Humidity (e.g., 40°C/75% RH)StableGenerally stable under these conditions.

Diagrams and Workflows

G Workflow for Preparing Working Solutions cluster_prep Preparation cluster_dilution Dilution & Troubleshooting stock Prepare high-concentration stock in 100% DMSO (e.g., 20 mM) warm_media Gently pre-warm aqueous medium to 37°C dilute Perform serial dilutions in pre-warmed medium stock->dilute vortex Vortex gently immediately after dilution dilute->vortex observe Precipitate Observed? vortex->observe proceed Proceed with Experiment observe->proceed No troubleshoot Troubleshoot: - Lower final concentration - Use solubility enhancers (e.g., cyclodextrin) observe->troubleshoot Yes G Troubleshooting Inconsistent Bioassay Results cluster_solubility Solubility Issues cluster_adsorption Adsorption Issues cluster_interference Assay Interference start Inconsistent Results check_precipitate Precipitation in wells? start->check_precipitate sol_solutions Solutions: - Optimize dilution protocol - Lower concentration - Use solubility enhancers check_precipitate->sol_solutions Yes check_adsorption Using standard plastics? check_precipitate->check_adsorption No ads_solutions Solutions: - Use low-adhesion labware - Pre-treat plates with BSA check_adsorption->ads_solutions Yes check_interference Compound colored or fluorescent? check_adsorption->check_interference No int_solutions Solutions: - Run compound-only control - Subtract background signal check_interference->int_solutions Yes G Potential Signaling Pathway Involvement cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway Chalcone This compound (or similar chalcones) PI3K PI3K Chalcone->PI3K may inhibit ERK ERK Chalcone->ERK may upregulate phosphorylation p38 p38 Chalcone->p38 may downregulate phosphorylation JNK JNK Chalcone->JNK may downregulate phosphorylation AKT AKT PI3K->AKT activates GSK3b GSK3β AKT->GSK3b phosphorylates (inactivates) beta_catenin β-catenin GSK3b->beta_catenin stops degradation of

References

Technical Support Center: 2-Hydroxy-3-methoxychalcone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Hydroxy-3-methoxychalcone in cell-based assays. The information provided is based on existing literature for structurally similar chalcones and general principles of cell culture and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a chalcone, a class of organic compounds that are precursors to flavonoids.[1] Chalcones are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] Specifically, 2'-Hydroxy-3-methoxychalcone has been investigated for its potential to modulate various signaling pathways and is noted for its antioxidant and anti-inflammatory properties.[3]

Q2: I am seeing unexpected cytotoxicity in my experiments. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High Concentration: The compound may be toxic to your specific cell line at the concentration you are using. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration. For similar chalcones, cytotoxicity has been observed to be cell-line dependent.[4][5]

  • Solvent Toxicity: The solvent used to dissolve the chalcone, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all treatments, including a vehicle control.

  • Compound Instability: The compound may be unstable in your cell culture medium, degrading into a more toxic substance. It is advisable to prepare fresh stock solutions and dilute them in media immediately before use.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. What is non-toxic in one cell line may be cytotoxic in another.

Q3: The compound is not showing any effect in my assay. What should I check?

If you are not observing the expected biological activity, consider the following:

  • Solubility Issues: this compound, like many chalcones, has poor aqueous solubility.[6] If the compound precipitates out of solution in your cell culture medium, its effective concentration will be much lower than intended. Visually inspect your culture wells for any precipitate.

  • Inappropriate Concentration: The concentration used may be too low to elicit a biological response. A thorough dose-response study is recommended.

  • Compound Degradation: The compound may have degraded due to improper storage or handling. Store the compound as recommended by the supplier, typically at -20°C in a dry, dark place.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of the compound. Consider using a more sensitive readout or a different assay altogether.

  • Cellular Uptake: The compound may not be efficiently taken up by your cell line.

Q4: How should I prepare and store this compound?

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO or ethanol.[6] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. Mix thoroughly to ensure homogeneity. Due to potential stability issues in aqueous solutions, it is best to add the compound to the cells immediately after dilution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the cell culture medium. Poor aqueous solubility of this compound.- Prepare a higher concentration stock solution in DMSO to minimize the volume of solvent added to the medium.- Serially dilute the stock solution in pre-warmed culture medium with vigorous vortexing between dilutions.- Visually inspect the medium for any signs of precipitation before adding it to the cells.- Consider using a formulation with solubilizing agents, though this may introduce other variables.
Inconsistent results between experiments. - Inconsistent compound concentration due to precipitation.- Degradation of the compound in stock or working solutions.- Variation in cell passage number or confluency.- Ensure complete solubilization of the compound before each experiment.- Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- Standardize cell culture conditions, including passage number and seeding density.
High background signal or off-target effects. - The compound may be promiscuous and interact with multiple cellular targets.[2]- The compound may be autofluorescent if using a fluorescence-based assay.- Include appropriate controls, such as a vehicle control and a positive control for the pathway of interest.- If available, use a structurally similar but biologically inactive analog to test for non-specific effects.- For fluorescence assays, run a control with the compound alone to check for autofluorescence.

Quantitative Data Summary

The following table summarizes cytotoxicity data for a structurally similar chalcone, 2′-hydroxy-3,6′-dimethoxychalcone (3,6′-DMC), which can serve as a reference for initial dose-ranging studies with this compound.

CompoundCell LineAssayIncubation TimeNon-Cytotoxic ConcentrationReference
2′-hydroxy-3,6′-dimethoxychalconeB16F10 (mouse melanoma)MTT72 hours< 5 µM[4]
2′-hydroxy-3,6′-dimethoxychalconeRAW 264.7 (mouse macrophage)MTT24 hours< 10 µM[4]

Experimental Protocols

Protocol 1: Determination of Non-Cytotoxic Concentration using MTT Assay

This protocol is adapted from studies on similar chalcones to determine the optimal working concentration of this compound.[4]

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range for chalcones is from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration that does not significantly reduce cell viability is considered the non-toxic concentration for subsequent experiments.

Visualizations

Signaling Pathways

Chalcones are known to modulate various signaling pathways. While the specific pathways affected by this compound are not extensively documented, related hydroxychalcones have been shown to influence pathways such as NF-κB and MAPK.[4][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Chalcone 2-Hydroxy-3- methoxychalcone IKK IKK Chalcone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activation

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow

experimental_workflow start Start prep_compound Prepare 2-Hydroxy-3- methoxychalcone Stock (in DMSO) start->prep_compound dose_response Dose-Response Assay (e.g., MTT) prep_compound->dose_response seed_cells Seed Cells in Culture Plates seed_cells->dose_response main_experiment Perform Main Cell-Based Assay determine_conc Determine Non-Toxic Working Concentration dose_response->determine_conc determine_conc->main_experiment data_analysis Data Collection and Analysis main_experiment->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for using this compound in cell-based assays.

Troubleshooting Logic

References

Technical Support Center: Mitigating Interference of 2-Hydroxy-3-methoxychalcone in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and avoid interference caused by 2-Hydroxy-3-methoxychalcone and similar compounds in your fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a chalcone (B49325) derivative, a class of compounds known for their potential fluorescent properties. Its chemical structure, featuring conjugated aromatic rings and a hydroxyl group, can lead to intrinsic fluorescence (autofluorescence) or quenching of other fluorescent molecules, which can interfere with your assay's signal.

Q2: What are the primary mechanisms of interference by this compound?

There are two main ways this compound can interfere with a fluorescence assay:

  • Autofluorescence: The compound itself can absorb light at the excitation wavelength of your assay's fluorophore and emit light at a wavelength that overlaps with your detection window. This leads to an artificially high signal, potentially causing false-positive results.

  • Fluorescence Quenching: The compound can interact with the excited-state fluorophore in your assay, causing it to return to its ground state without emitting a photon. This results in a decreased fluorescence signal, which could lead to false-negative results or an underestimation of the true signal.

Q3: How can I quickly determine if this compound is interfering in my assay?

A simple preliminary check is to measure the fluorescence of this compound in your assay buffer at the same concentration used in your experiment, but without any of your assay's specific fluorophores. If you observe a significant signal at your assay's emission wavelength, the compound is autofluorescent.

Troubleshooting Guide

If you suspect interference from this compound, follow this troubleshooting guide to diagnose and resolve the issue.

Problem 1: My fluorescence signal is unexpectedly high in the presence of this compound.

  • Possible Cause: Autofluorescence of this compound.

  • Troubleshooting Steps:

    • Characterize the Spectral Properties: Determine the excitation and emission spectra of this compound in your assay buffer.

    • Background Subtraction: Run parallel control wells containing only the compound at the same concentration as your experimental wells and subtract the average fluorescence of these controls from your experimental data.

    • Shift Excitation/Emission Wavelengths: If possible, select an alternative fluorophore for your assay that has excitation and emission wavelengths outside the range of this compound's fluorescence. Red-shifted fluorophores are often a good choice as autofluorescence is less common at longer wavelengths.[1]

Problem 2: My fluorescence signal is lower than expected in the presence of this compound.

  • Possible Cause: Fluorescence quenching by this compound.

  • Troubleshooting Steps:

    • Perform a Quenching Control Experiment: Measure the fluorescence of your assay's fluorophore in the presence of increasing concentrations of this compound. A concentration-dependent decrease in fluorescence indicates quenching.

    • Change the Fluorophore: Some fluorophores are more susceptible to quenching than others. Consider testing an alternative fluorophore with a different chemical structure.

    • Reduce Compound Concentration: If your experimental design allows, reducing the concentration of this compound may mitigate the quenching effect.

Data Presentation

Table 1: Estimated Spectral Properties of this compound

Disclaimer: Specific experimental data for this compound is limited. The following values are estimations based on the spectral properties of similar 2'-hydroxychalcone (B22705) derivatives.[2][3][4]

PropertyEstimated ValueNotes
UV-Vis Absorption (λmax) ~350 - 380 nmThe primary absorption band is expected in this range, influenced by solvent polarity. A secondary band may be present around 250-270 nm.[3]
Fluorescence Emission (λem) ~450 - 550 nmThe emission peak can be broad and is highly dependent on the solvent environment. Some 2-hydroxychalcones exhibit dual emission.[1][2]
Quantum Yield (ΦF) Low to moderateThe fluorescence quantum yield of chalcones can vary significantly and is often low in solution.

Table 2: Spectral Properties of Common Fluorophores

This table provides a reference for selecting alternative fluorophores to avoid spectral overlap with this compound.

FluorophoreExcitation (nm)Emission (nm)
DAPI358461
FITC495519
Rhodamine B555580
Texas Red589615
Cy5650670
Alexa Fluor 488495519
Alexa Fluor 594590617
Alexa Fluor 647650668

Experimental Protocols

Protocol 1: Determining the Spectral Profile of this compound

Objective: To measure the absorbance and fluorescence spectra of this compound to identify its potential for interference.

Materials:

  • This compound

  • Assay buffer or appropriate solvent

  • UV-Visible Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes or microplates

Methodology:

  • Absorbance Spectrum Measurement: a. Prepare a solution of this compound in the assay buffer at the highest concentration to be used in the experiment. b. Use the assay buffer as a blank to zero the spectrophotometer. c. Scan a range of wavelengths (e.g., 250 nm to 700 nm) to measure the absorbance. d. Identify the wavelength(s) of maximum absorbance (λmax).

  • Emission Spectrum Measurement: a. Using the same solution, place it in the spectrofluorometer. b. Set the excitation wavelength to the λmax determined in the previous step. c. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength. d. Identify the wavelength of maximum fluorescence intensity.

  • Excitation Spectrum Measurement: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined in step 2. b. Scan a range of excitation wavelengths to identify the wavelengths that result in the highest fluorescence emission.

Protocol 2: Background Subtraction for Autofluorescence Correction

Objective: To correct for the autofluorescence of this compound in an endpoint fluorescence assay.

Materials:

  • Multi-well plate (e.g., 96-well or 384-well)

  • Your complete assay components (buffer, enzyme, substrate, fluorophore)

  • This compound

  • Fluorescence plate reader

Methodology:

  • Plate Setup:

    • Experimental Wells: Contain all assay components, including the fluorophore and this compound.

    • Compound Control Wells: Contain the assay buffer and this compound at the same concentration as the experimental wells, but without the assay's fluorophore.

    • Blank Wells: Contain only the assay buffer.

  • Measurement: a. Incubate the plate according to your assay protocol. b. Read the fluorescence intensity of the entire plate using the excitation and emission wavelengths of your assay's fluorophore.

  • Data Analysis: a. Calculate the average fluorescence of the Blank Wells and subtract this value from all other wells. b. Calculate the average fluorescence of the Compound Control Wells. c. Subtract the average fluorescence of the Compound Control Wells from the fluorescence of the corresponding Experimental Wells to obtain the corrected signal.

Visualizations

InterferenceTroubleshooting Start Suspected Interference by this compound CheckType Determine type of interference Start->CheckType Autofluorescence High Signal (Autofluorescence) CheckType->Autofluorescence High Signal Quenching Low Signal (Quenching) CheckType->Quenching Low Signal SpectralScan Perform Spectral Scan Autofluorescence->SpectralScan ChangeFluorophore Change Fluorophore Autofluorescence->ChangeFluorophore QuenchingControl Run Quenching Control Quenching->QuenchingControl BackgroundSubtract Background Subtraction SpectralScan->BackgroundSubtract End Interference Mitigated BackgroundSubtract->End ChangeFluorophore->End QuenchingControl->ChangeFluorophore

Caption: Troubleshooting workflow for interference by this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_run Assay Execution cluster_analysis Data Analysis PrepCompound Prepare this compound stock solution PlateSetup Set up multi-well plate with controls PrepCompound->PlateSetup PrepAssay Prepare assay reagents PrepAssay->PlateSetup Incubate Incubate plate PlateSetup->Incubate ReadPlate Read fluorescence Incubate->ReadPlate SubtractBlank Subtract blank values ReadPlate->SubtractBlank SubtractCompound Subtract compound control values SubtractBlank->SubtractCompound FinalData Analyze corrected data SubtractCompound->FinalData

Caption: General experimental workflow for a fluorescence assay with interference controls.

SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Enzyme Enzyme Receptor->Enzyme Activates Product Fluorescent Product Enzyme->Product Converts Substrate Non-fluorescent Substrate Substrate->Enzyme Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme Inhibits Interference Assay Interference (Autofluorescence/Quenching) Inhibitor->Interference Interference->Product Affects Signal

Caption: Example signaling pathway illustrating potential points of compound interference.

References

Technical Support Center: Addressing Poor Solubility of 2-Hydroxy-3-methoxychalcone for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 2-Hydroxy-3-methoxychalcone in biological testing.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the handling and application of this compound in experimental settings.

Issue: Precipitate Formation Upon Dilution of Stock Solution

Question: I've dissolved this compound in DMSO to make a stock solution, but upon diluting it into my aqueous assay buffer, a precipitate forms. How can I prevent this?

Answer:

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds like chalcones. Here are several strategies to address this, ranging from simple adjustments to more advanced formulation techniques.

1. Optimization of Solvent and Concentration:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to below its solubility limit in the final medium.

  • Co-Solvent System: Introduce a water-miscible organic co-solvent into your aqueous buffer. Ethanol or polyethylene (B3416737) glycol (PEG) can help maintain solubility. However, it is crucial to ensure the final concentration of the co-solvent is not toxic to your cells or does not interfere with the assay. A vehicle control with the same co-solvent concentration is essential.

2. pH Adjustment:

The solubility of compounds with ionizable groups, such as the hydroxyl group on this compound, can be pH-dependent. Adjusting the pH of your buffer may increase its solubility. It is advisable to perform a small-scale test to determine the optimal pH range for solubility without compromising the biological relevance of your assay.

3. Advanced Formulation Strategies:

For highly insoluble compounds or when higher concentrations are required, more advanced formulation strategies may be necessary.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.

  • Nanoemulsions: Formulating the compound into a nanoemulsion can significantly improve its dispersion and bioavailability in aqueous solutions.[1]

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-β-cyclodextrin inclusion complex using the kneading method.[2][3]

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and β-cyclodextrin in a 1:1 molar ratio.

  • Place the β-cyclodextrin in the mortar and add a small amount of deionized water to form a thick paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle for 60 minutes.

  • The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The dried complex can be crushed into a fine powder and stored at room temperature.

Experimental Protocol: Preparation of a Nanoemulsion

This protocol provides a general method for preparing an oil-in-water (o/w) nanoemulsion of this compound using a low-energy nanoprecipitation method.[4][5]

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Pluronic F-68)

  • Deionized water

  • Stirrer/sonicator

Procedure:

  • Dissolve this compound in the oil phase.

  • In a separate container, dissolve the surfactant in deionized water to prepare the aqueous phase.

  • Slowly add the oil phase to the aqueous phase while continuously stirring or sonicating.

  • Continue the process until a stable, translucent nanoemulsion is formed.

  • The nanoemulsion should be characterized for particle size and stability before use in biological assays.

Issue: Inconsistent or Non-Reproducible Bioassay Results

Question: My results from cell viability assays (e.g., MTT) with this compound are highly variable. What could be the cause, and how can I improve reproducibility?

Answer:

Poor solubility is a primary contributor to assay variability. Here’s how to troubleshoot:

  • Incomplete Solubilization: Ensure your stock solution is completely clear. Visually inspect for any precipitate in the final assay wells under a microscope before and after adding the compound.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware. Using low-adhesion plastics or pre-treating plates with a blocking agent like bovine serum albumin (BSA) can mitigate this.

  • Assay Interference: Some chalcones are colored and may interfere with colorimetric or fluorometric readouts. Always include a control with the compound in the medium without cells to check for background absorbance or fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

SolventPredicted SolubilityNotes
WaterPractically InsolubleThe hydrophobic nature of the chalcone (B49325) backbone limits aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions of hydrophobic compounds.
EthanolModerately SolubleCan be used as a co-solvent to improve aqueous solubility.
MethanolModerately SolubleSimilar to ethanol, can be used in co-solvent systems.
DichloromethaneSolubleUseful for extraction and purification but generally not for biological assays due to toxicity.

Q2: How should I prepare a stock solution of this compound?

A2: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in 100% DMSO. To ensure complete dissolution, gentle warming or sonication may be necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the maximum permissible concentration of DMSO in cell-based assays?

A3: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%.[6] Higher concentrations can be toxic to cells and may affect experimental outcomes. Always include a vehicle control with the same final DMSO concentration as your experimental samples.

Q4: How can the anti-inflammatory activity of this compound be explained at a molecular level?

A4: Chalcones are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Two of the most well-characterized pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10] this compound likely inhibits these pathways, leading to a reduction in the production of pro-inflammatory mediators.

Visualizations

G start Poorly Soluble This compound q1 Is the final concentration above the solubility limit? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 Is precipitation still observed? q1->q2 No a1_yes->q2 a1_no Proceed with experiment q2->a1_no No a2_yes Use Co-solvent (e.g., Ethanol, PEG) q2->a2_yes Yes q3 Is the compound still precipitating or is a higher concentration needed? a2_yes->q3 q3->a1_no No a3_yes Advanced Formulation q3->a3_yes Yes a3_1 Cyclodextrin Inclusion Complex a3_yes->a3_1 a3_2 Nanoemulsion a3_yes->a3_2

Caption: Decision workflow for selecting a solubilization method.

NFkB_Pathway cluster_inactive Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_inactive NF-κB (p50/p65) (Inactive) nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nucleus->gene_expression Transcription chalcone This compound chalcone->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

MAPK_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ras Ras receptor->ras jnk JNK receptor->jnk p38 p38 receptor->p38 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors jnk->transcription_factors p38->transcription_factors gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression chalcone This compound chalcone->mek Inhibition chalcone->jnk Inhibition chalcone->p38 Inhibition

Caption: Inhibition of the MAPK signaling pathway by chalcones.

References

minimizing side products in the synthesis of 2-Hydroxy-3-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 2-Hydroxy-3-methoxychalcone via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2-hydroxy-3-methoxyacetophenone with benzaldehyde (B42025).

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants are 2-hydroxy-3-methoxyacetophenone and benzaldehyde. A base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is essential. An alcoholic solvent, like ethanol (B145695) or isopropyl alcohol, is commonly used as the reaction medium.

Q3: What are the potential side products in the synthesis of this compound?

A3: While specific quantitative data for this compound is limited in publicly available literature, analogous reactions and the mechanism of the Claisen-Schmidt condensation suggest the formation of the following side products:

  • Flavanone (B1672756): Intramolecular cyclization of the chalcone (B49325) product can lead to the formation of the corresponding flavanone.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-hydroxy-3-methoxyacetophenone and benzaldehyde in the product mixture.

  • Self-condensation of Acetophenone (B1666503): The acetophenone derivative can undergo self-condensation, although this is less likely in the presence of the more reactive benzaldehyde.

  • β-Hydroxy Ketone Intermediate: The initial aldol (B89426) addition product, a β-hydroxy ketone, may be present if the subsequent dehydration step is incomplete.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A new spot with a different Rf value from the starting materials will indicate the formation of the chalcone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution(s)
Low Yield of Chalcone Incomplete reaction.- Increase Reaction Time: Extend the reaction time and monitor progress by TLC until the starting materials are consumed. - Optimize Catalyst Concentration: Ensure an adequate amount of base catalyst is used. A common starting point is using a 40-50% aqueous solution of NaOH or KOH. - Adjust Temperature: While lower temperatures (0-5 °C) are often favored to minimize side reactions, gentle heating (40-50 °C) may be required to drive the reaction to completion.
Suboptimal solvent.- Solvent Selection: Ethanol and isopropyl alcohol are effective solvents. Ensure the reactants are fully dissolved.
Presence of Multiple Products (Observed by TLC/NMR) Formation of flavanone side product.- Control Reaction Time and Temperature: Avoid prolonged reaction times and excessive heat after the chalcone has formed, as these conditions can promote cyclization to the flavanone.
Incomplete dehydration of the β-hydroxy ketone intermediate.- Ensure Sufficient Base and/or Heat: The dehydration step is base-catalyzed and can be facilitated by gentle heating.
Unreacted starting materials.- See "Low Yield of Chalcone" section.
Oily Product Instead of Solid Precipitate Product is not crystallizing.- Induce Crystallization: Try scratching the inside of the flask with a glass rod. - Trituration: Add a small amount of a non-polar solvent (e.g., cold hexanes) and stir to induce precipitation. - Purification: If crystallization fails, purify the oil using column chromatography.
Difficulty in Purifying the Product Similar polarities of product and byproducts.- Recrystallization: Use a suitable solvent system for recrystallization. Ethanol is often effective for chalcones. - Column Chromatography: Employ column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate) to separate the desired chalcone from impurities.

Experimental Protocols

Protocol 1: Optimized Synthesis using Sodium Hydroxide in Ethanol

This protocol is adapted from established methods for the synthesis of 2'-hydroxychalcones.

Materials:

  • 2-hydroxy-3-methoxyacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), dilute

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-hydroxy-3-methoxyacetophenone and benzaldehyde in ethanol.

  • Cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a 40% aqueous solution of NaOH dropwise to the cooled reaction mixture.

  • Continue stirring the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is acidic.

  • A yellow solid precipitate of this compound should form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude product.

  • For further purification, recrystallize the crude product from ethanol.

Data Presentation

The following table summarizes the impact of reaction conditions on the yield of 2'-hydroxychalcones, which can serve as a guideline for optimizing the synthesis of this compound.

Parameter Condition Observed Effect on Yield/Purity Reference
Catalyst NaOHGenerally provides high yields.[1][2]
KOHAlso effective, with yields varying based on other conditions.[3]
Solvent EthanolCommonly used and effective.[3]
Isopropyl AlcoholCan lead to high yields and purity.[1]
Temperature 0-5 °COften optimal for minimizing side reactions and improving purity.[1]
Room TemperatureCan be effective, but may require longer reaction times.[3]
40-50 °CMay increase reaction rate but can also promote side product formation.
Reaction Time 4-6 hoursOften sufficient for good conversion at lower temperatures.[1]
24 hoursMay be necessary for reactions at room temperature.[3]

Visualizations

Claisen-Schmidt Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Purification A 1. Dissolve 2-hydroxy-3-methoxyacetophenone and benzaldehyde in ethanol B 2. Cool mixture to 0-5 °C A->B C 3. Add NaOH solution dropwise B->C D 4. Stir at 0-5 °C for 4-6 hours C->D E 5. Monitor by TLC D->E F 6. Pour into ice water E->F Reaction Complete G 7. Acidify with HCl F->G H 8. Filter and wash solid G->H I 9. Recrystallize from ethanol H->I

Caption: Experimental workflow for the synthesis of this compound.

Potential Side Reactions

G Reactants 2-hydroxy-3-methoxyacetophenone + Benzaldehyde (+ Base, Solvent) Chalcone This compound (Desired Product) Reactants->Chalcone Claisen-Schmidt Condensation Unreacted Unreacted Starting Materials (Impurity) Reactants->Unreacted Incomplete Reaction BetaHydroxy β-Hydroxy Ketone (Intermediate/Side Product 2) Reactants->BetaHydroxy Incomplete Dehydration Flavanone Flavanone (Side Product 1) Chalcone->Flavanone Intramolecular Cyclization G Start Low Yield or Impure Product Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Incomplete Unreacted Starting Materials Present? Check_TLC->Incomplete Multiple_Spots Multiple Product Spots? Incomplete->Multiple_Spots No Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time - Adjust catalyst concentration - Modify temperature Incomplete->Optimize_Reaction Yes Optimize_Purification Optimize Purification: - Recrystallization solvent screening - Column chromatography Multiple_Spots->Optimize_Purification Yes End Pure Product, Improved Yield Multiple_Spots->End No (Single pure spot) Optimize_Reaction->End Optimize_Purification->End

References

Technical Support Center: Overcoming Resistance to 2-Hydroxy-3-methoxychalcone in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter resistance to 2-Hydroxy-3-methoxychalcone (HMC) in cancer cells during their experiments. The information provided is based on established mechanisms of resistance to chalcones and other chemotherapeutic agents.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound (HMC) treatment. What are the potential mechanisms of resistance?

A1: Resistance to chemotherapeutic agents, including chalcones like HMC, is often multifactorial.[1][2] The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.[1][3][4][5][6] Key transporters implicated in multidrug resistance (MDR) are:

  • P-glycoprotein (P-gp/MDR1/ABCB1) [1][2]

  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) [1][2]

  • Breast Cancer Resistance Protein (BCRP/ABCG2) [1][2][3]

These transporters actively remove HMC from the cancer cells, preventing it from reaching its intracellular target at a therapeutic concentration.[5] Additionally, alterations in signaling pathways, such as the STAT3 and NF-κB pathways, can contribute to drug resistance by promoting cell survival and proliferation.[1][2][7]

Q2: How can I determine if my HMC-resistant cancer cells are overexpressing ABC transporters?

A2: You can investigate the expression and function of ABC transporters using several methods:

  • Western Blotting: This technique allows you to quantify the protein levels of P-gp, MRP1, and BCRP in your resistant cell line compared to a sensitive parental cell line.

  • Quantitative PCR (qPCR): qPCR can be used to measure the mRNA expression levels of the genes encoding these transporters (ABCB1, ABCC1, ABCG2).[1]

  • Efflux Assays: Functional assays using fluorescent substrates of these transporters, such as Rhodamine 123 for P-gp, can demonstrate increased efflux activity in resistant cells. A reduction in intracellular fluorescence indicates higher transporter activity.

Q3: What strategies can I employ to overcome HMC resistance mediated by ABC transporters?

A3: A common strategy is to co-administer HMC with an inhibitor of ABC transporters.[5] Some chalcone (B49325) derivatives themselves have been shown to inhibit these transporters and reverse multidrug resistance. For instance, 2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone (DDC) has been identified as a potent inhibitor of P-gp, BCRP, and MRP1.[1][2] You could explore co-treatment with such compounds. Another approach is to use known MDR modulators to restore the cytotoxic activity of your primary drug.[5]

Q4: Could other signaling pathways be involved in HMC resistance, and how can I investigate them?

A4: Yes, pathways like STAT3 and NF-κB are known to be involved in cancer cell survival and drug resistance.[7] Chalcones have been shown to target these pathways.[7] To investigate their involvement, you can use Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., p-STAT3, p-IKKα/β) in your resistant versus sensitive cell lines. If these pathways are upregulated in resistant cells, you could consider combining HMC with specific inhibitors of these pathways.

Troubleshooting Guide

Issue: Decreased cell death observed in HMC-treated cancer cells over time.
Possible Cause Suggested Action
Development of Multidrug Resistance (MDR) 1. Confirm Resistance: Perform a dose-response curve with HMC on your current cell line and compare it to the parental, sensitive cell line to quantify the increase in IC50 value. 2. Investigate ABC Transporters: Analyze the protein and mRNA expression of P-gp, MRP1, and BCRP. 3. Perform Functional Efflux Assay: Use a fluorescent substrate to confirm increased transporter activity.
Alterations in Target Engagement 1. Target Expression: If the molecular target of HMC is known, verify its expression level in the resistant cells. 2. Downstream Signaling: Analyze key downstream signaling pathways that might be constitutively active and promoting survival (e.g., STAT3, Akt/mTOR).[8]
Increased Drug Metabolism 1. Metabolite Analysis: Use techniques like LC-MS to determine if HMC is being metabolized at a higher rate in the resistant cells.

Data Presentation

Table 1: Effect of Chalcones on Reversing Doxorubicin Resistance in KB-A1 Cells

TreatmentDoxorubicin IC50 (µg/mL)Fold Reversal
Doxorubicin alone13.9 ± 0.7-
Doxorubicin + 5 µM DMC3.6 ± 0.73.86

Data extracted from a study on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC).[9][10]

Table 2: Effect of DMC on Intracellular Doxorubicin Accumulation in KB-A1 Cells

Treatment (4 hours)Fold Increase in Intracellular Doxorubicin
10 µg/mL Doxorubicin + 5 µM DMC1.4
10 µg/mL Doxorubicin + 10 µM DMC1.8
10 µg/mL Doxorubicin + 20 µM DMC3.1

Data extracted from a study on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC).[9][10]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of HMC (and potential resistance modulators) for 24-72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Western Blotting for ABC Transporters
  • Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, MRP1, BCRP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to compare protein expression levels.

Protocol 3: Rhodamine 123 Efflux Assay (for P-gp Activity)
  • Cell Preparation: Harvest and resuspend cells in a suitable buffer at a concentration of 1x10^6 cells/mL.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (a P-gp substrate) for 30-60 minutes at 37°C.

  • Efflux Initiation: Wash the cells to remove excess Rhodamine 123 and resuspend them in a fresh medium with or without a P-gp inhibitor (e.g., Verapamil as a positive control).

  • Incubation: Incubate the cells at 37°C for 1-2 hours to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Lower fluorescence indicates higher P-gp-mediated efflux.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HMC_Resistance_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane HMC_ext HMC (extracellular) HMC_int HMC (intracellular) HMC_ext->HMC_int Diffusion Target Intracellular Target HMC_int->Target ABC ABC Transporter (P-gp, BCRP, MRP1) HMC_int->ABC Effect Cytotoxic Effect Target->Effect ABC->HMC_ext Efflux (ATP-dependent) ADP ADP + Pi ABC->ADP ATP ATP ATP->ABC Energy caption Mechanism of HMC resistance via ABC transporters.

Caption: Mechanism of HMC resistance via ABC transporters.

Troubleshooting_Workflow Start Observe Decreased HMC Efficacy Confirm Confirm Resistance (IC50 Shift) Start->Confirm Hypothesis1 Hypothesis 1: ABC Transporter Overexpression Confirm->Hypothesis1 Yes Hypothesis2 Hypothesis 2: Altered Signaling Pathways Confirm->Hypothesis2 Yes Experiment1 Western Blot / qPCR for P-gp, BCRP, MRP1 Hypothesis1->Experiment1 Experiment2 Functional Efflux Assay (e.g., Rhodamine 123) Hypothesis1->Experiment2 Experiment3 Western Blot for p-STAT3, p-Akt, etc. Hypothesis2->Experiment3 Solution1 Co-treat with ABC Transporter Inhibitor Experiment1->Solution1 Overexpression Confirmed Experiment2->Solution1 Increased Efflux Confirmed Solution2 Co-treat with Signaling Pathway Inhibitor Experiment3->Solution2 Pathway Alteration Confirmed

Caption: Experimental workflow for troubleshooting HMC resistance.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Gene Promotes Outcome Cell Survival, Proliferation, Drug Resistance Gene->Outcome HMC HMC / Other Chalcones HMC->JAK Inhibition HMC->pSTAT3 Inhibition

Caption: Potential role of the STAT3 pathway in HMC resistance.

References

Validation & Comparative

2-Hydroxy-3-methoxychalcone in Anticancer Therapy: A Comparative Guide to Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Chalcones, a class of aromatic ketones, form the central core for a variety of important biological compounds and have emerged as a significant scaffold in the development of anticancer agents. Among these, 2-Hydroxy-3-methoxychalcone is a notable derivative, recognized for its potential anticancer activities. This guide provides a comparative analysis of this compound and other key chalcone (B49325) derivatives, summarizing their performance based on experimental data and elucidating the underlying mechanisms of their anticancer action for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity of Chalcone Derivatives

The anticancer efficacy of chalcone derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. The following table summarizes the IC50 values for this compound and other selected chalcone derivatives against various human cancer cell lines, showcasing the impact of different substitutions on their cytotoxic potency.

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
2',4-dihydroxy-3-methoxychalcone HeLa (Cervical Cancer)12.80 (µg/mL)[1][2]
WiDr (Colon Cancer)19.57 (µg/mL)[1][2]
T47D (Breast Cancer)20.73 (µg/mL)[1][2]
2',4',4-trihydroxy-3-methoxychalcone HeLa (Cervical Cancer)8.53 (µg/mL)[1][2]
WiDr (Colon Cancer)2.66 (µg/mL)[1][2]
T47D (Breast Cancer)24.61 (µg/mL)[1][2]
2'-Hydroxychalcone (B22705) MCF-7 (Breast Cancer)37.74 ± 1.42[3]
CMT-1211 (Breast Cancer)34.26 ± 2.20[3]
Aspirin-conjugated 2′-hydroxy-2,3,5′-trimethoxychalcone HeLa (Cervical Cancer)4.17[4]
AGS (Gastric Cancer)9.28[4]
HepG2 (Liver Cancer)18.54[4]
BXPC-3 (Pancreatic Cancer)35.74[4]
(E)-3-(2-((E)-4-Hydroxystyryl)-4,6-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one OECM-1 (Oral Cancer)16.38[5]
HSC-3 (Oral Cancer)18.06[5]
Chalcone-Sulfonamide Hybrid (Compound 4) MCF-7 (Breast Cancer)More potent than Tamoxifen[6]
Bis-Chalcone Derivative (5a) A549 (Lung Cancer)41.99 ± 7.64[7]
Benzodioxole-based thiosemicarbazone (Compound 5) A549 (Lung Cancer)10.67 ± 1.53[8]
C6 (Glioma)4.33 ± 1.04[8]

Mechanisms of Anticancer Action

Chalcone derivatives exert their anticancer effects through a multitude of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Different substitutions on the chalcone scaffold can trigger distinct signaling pathways.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Many chalcone derivatives have been shown to trigger the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. For instance, 2'-hydroxychalcone has been demonstrated to induce apoptosis in breast cancer cells.[3] This process often involves the activation of caspases, a family of protease enzymes that execute cell death.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Chalcone derivatives can intervene at different phases of the cell cycle (G0/G1, S, or G2/M), preventing cancer cells from proliferating. For example, a pterostilbene-chalcone hybrid molecule was found to induce G2/M cell cycle arrest in oral cancer cell lines.[5]

Key Signaling Pathways Modulated by Chalcone Derivatives

The anticancer activities of chalcones are mediated by their interaction with various cellular signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Several chalcone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis.

PI3K_Akt_Pathway Chalcone Chalcone Derivatives PI3K PI3K Chalcone->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by chalcone derivatives.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cell survival, and its dysregulation is linked to cancer development. 2'-Hydroxychalcone has been reported to inhibit the NF-κB signaling pathway, contributing to its pro-apoptotic and anti-inflammatory effects.[3]

NFkB_Pathway Chalcone 2'-Hydroxychalcone IKK IKK Chalcone->IKK inhibition IkB IκBα IKK->IkB phosphorylation (degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Gene Pro-survival Gene Expression Nucleus->Gene translocation & activation

Caption: Inhibition of the NF-κB signaling pathway by 2'-Hydroxychalcone.

Experimental Protocols

Standardized methodologies are essential for the reliable evaluation of the anticancer properties of chalcone derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.

MTT_Assay_Workflow cluster_0 MTT Assay Protocol A Seed cancer cells in 96-well plate B Treat with varying concentrations of Chalcone Derivative A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the chalcone derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with a chalcone derivative.

Protocol:

  • Cell Treatment: Cells are treated with the chalcone derivative at its predetermined IC50 concentration for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: The stained cells are incubated in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis: The samples are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a chalcone derivative.

Protocol:

  • Cell Treatment: Cells are treated with the chalcone derivative for various time points.

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

References

Unveiling the Action of 2-Hydroxy-3-methoxychalcone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory and anticancer potential of 2-Hydroxy-3-methoxychalcone reveals a promising candidate for drug development. This guide offers a comparative analysis of its mechanism of action against established therapeutic agents, supported by experimental data and detailed protocols to inform future research.

This compound, a member of the chalcone (B49325) family of natural compounds, has demonstrated significant biological activity, positioning it as a molecule of interest for its anti-inflammatory and anticancer properties. This guide provides a comprehensive comparison of its performance with that of standard therapeutic agents, including the anti-inflammatory drugs dexamethasone (B1670325) and celecoxib, and the anticancer agents paclitaxel (B517696) and gemcitabine.

At a Glance: Comparative Efficacy

The following tables summarize the available quantitative data for this compound and its therapeutic alternatives, offering a snapshot of their relative potencies.

Anti-Inflammatory Activity Compound Assay IC50 / EC50 Cell Line / System
Investigational 2'-Hydroxychalcone derivativePGE2 Production Inhibition3 µM[1]Rat Peritoneal Macrophages
Alternative 1 DexamethasoneNF-κB Inhibition~10 µM (Significant Inhibition)[2]MCF-7 Cells
Alternative 2 CelecoxibCOX-2 Inhibition40 nM[3]Sf9 Cells
Anticancer Activity Compound Assay IC50 Cell Line
Investigational (Analog) 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)Cytotoxicity (MTT Assay)10.5 µM[4][5][6]PANC-1 (Pancreatic)
Investigational (Analog) 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)Cytotoxicity (MTT Assay)12.2 µM[4][5][6]MIA PaCa-2 (Pancreatic)
Alternative 1 PaclitaxelTubulin PolymerizationEC50: 23 µMPurified Tubulin
Alternative 2 GemcitabineCytotoxicity48.55 nMPANC-1 (Pancreatic)

Delving into the Mechanisms of Action

This compound and its related chalcone derivatives exhibit their therapeutic effects through the modulation of key signaling pathways implicated in inflammation and cancer progression.

Anti-Inflammatory Mechanism: Targeting NF-κB and MAPK Pathways

Chalcones, including this compound, have been shown to exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[7][8] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

The diagram below illustrates the proposed anti-inflammatory mechanism of action for this compound.

G Anti-Inflammatory Mechanism of this compound cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates to Nucleus Chalcone This compound Chalcone->IKK Inhibits Chalcone->MAPK_pathway Inhibits DNA DNA NFκB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Anticancer Mechanism: Inducing Apoptosis and Inhibiting Tubulin Polymerization

In the context of cancer, chalcones have been reported to induce apoptosis (programmed cell death) and inhibit cell proliferation. One of the key mechanisms identified for some chalcone derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[9] By disrupting microtubule dynamics, these compounds can lead to cell cycle arrest and ultimately, apoptosis.

The diagram below outlines the proposed anticancer mechanism of action for chalcone derivatives.

G Anticancer Mechanism of Chalcone Derivatives cluster_0 Chalcone Derivative cluster_1 Cellular Processes Chalcone This compound (or derivative) Tubulin Tubulin Dimers Chalcone->Tubulin Binds to Microtubules Microtubules Chalcone->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Required for Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment (MTT Assay)

This protocol is representative for determining the cytotoxic effects of chalcone derivatives on cancer cell lines.[8][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Cancer cell lines (e.g., PANC-1, MIA PaCa-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound or derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivative for 48 or 72 hours.[8]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours.[10]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Workflow Diagram:

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with chalcone derivatives B->C D Incubate for 48/72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Dissolve formazan with DMSO F->G H Measure absorbance at 550 nm G->H I Calculate IC50 H->I

Caption: Workflow for assessing chalcone cytotoxicity using the MTT assay.[11]

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in stimulated macrophages.[12][13]

Objective: To quantify the inhibition of nitric oxide production.

Materials:

  • RAW 264.7 macrophage cells

  • Complete growth medium

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent System

  • Sodium nitrite (B80452) standard

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.[12]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the chalcone for 1-2 hours.[12]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12]

  • Supernatant Collection: Collect the cell culture supernatant.[13]

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[12]

  • Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO inhibition.

Workflow Diagram:

G Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells B Pre-treat with chalcone A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess reaction E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

Caption: Workflow for the Griess assay to measure nitric oxide production.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[6][14]

Objective: To determine if a compound inhibits or promotes tubulin polymerization.

Materials:

  • Purified tubulin

  • General Tubulin Buffer

  • GTP solution

  • Test compound

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer. Prepare a working solution of tubulin with GTP.[6]

  • Compound Addition: Add serial dilutions of the chalcone derivative to the wells of a 96-well plate.[6]

  • Initiation of Polymerization: Add the cold tubulin working solution to each well to initiate the reaction and immediately place the plate in a pre-warmed microplate reader at 37°C.[6]

  • Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[6]

  • Data Analysis: Plot the absorbance against time and determine the rate and extent of polymerization. Calculate the percentage of inhibition or promotion relative to the control.

Workflow Diagram:

G Tubulin Polymerization Assay Workflow A Prepare tubulin and GTP solution on ice B Add chalcone dilutions to 96-well plate A->B C Add cold tubulin solution to initiate B->C D Incubate at 37°C in plate reader C->D E Measure absorbance at 340 nm over time D->E F Analyze polymerization curves E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with dual anti-inflammatory and anticancer activities. The available data suggests that their mechanisms of action involve the modulation of key cellular pathways, including NF-κB, MAPK, and tubulin polymerization. While direct quantitative comparisons with established drugs are still emerging, the existing evidence warrants further investigation into the therapeutic potential of these chalcones. The experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these findings, paving the way for the potential development of novel therapeutic agents.

References

In Vivo Antitumor Efficacy of Hydroxylated and Methoxylated Chalcones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo antitumor effects of various chalcone (B49325) derivatives, with a focus on compounds structurally related to 2-Hydroxy-3-methoxychalcone. While direct in vivo validation of the antitumor effects for this compound is not extensively documented in publicly available literature, this guide leverages data from closely related chalcones to offer insights into the potential efficacy and mechanisms of this class of compounds. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Comparative Analysis of In Vivo Antitumor Activity

The antitumor potential of chalcone derivatives has been demonstrated in various preclinical animal models. This section summarizes the in vivo efficacy of several hydroxylated and methoxylated chalcones, providing a quantitative comparison of their tumor-inhibitory effects.

Compound NameAnimal ModelCancer Cell LineDosage and AdministrationTumor Growth Inhibition
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) Nude mice xenograftSMMC-7721 (Human Liver Cancer)150 mg/kg, intraperitoneal injection58.5% reduction in tumor weight.[1][2][3][4]
2'-hydroxychalcone (B22705) CMT-1211 xenograft mouse modelCMT-1211 (Murine Breast Cancer)Medium and high doses (specific concentrations not detailed in the abstract)Suppressed tumor growth and metastasis.[5]
2'-hydroxy-4'-methoxychalcone (B191446) C57BL/6 miceLewis Lung Carcinoma30 mg/kg, subcutaneous27.2% inhibition of tumor volume.[6]
2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) Nude mice xenograftCapan-1 (Human Pancreatic Cancer)Not specifiedSuppressed xenografted tumor growth.[7]

Note: The lack of direct in vivo data for this compound necessitates a comparative approach, drawing inferences from structurally similar compounds. In vitro studies have shown that 2',4-dihydroxy-3-methoxychalcone (B8714405) exhibits cytotoxic activity against various cancer cell lines, suggesting its potential for antitumor effects that warrant further in vivo investigation.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for in vivo antitumor studies of chalcones, based on published research.

Human Tumor Xenograft Model (Liver Cancer)
  • Animal Model: Male BALB/c nude mice, 4-6 weeks old.

  • Cell Line: Human liver cancer SMMC-7721 cells.

  • Tumor Implantation: 5 x 10^6 SMMC-7721 cells in 0.2 mL of serum-free RPMI 1640 medium were injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to a control group or a treatment group. The treatment group received intraperitoneal injections of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (150 mg/kg body weight) daily for a specified period. The control group received injections of the vehicle solution.

  • Efficacy Evaluation: Tumor size was measured regularly, and at the end of the study, tumors were excised and weighed.

Murine Syngeneic Tumor Model (Breast Cancer)
  • Animal Model: Female mice (strain not specified).

  • Cell Line: Murine breast cancer CMT-1211 cells.

  • Tumor Implantation: Subcutaneous injection of CMT-1211 cells to establish a xenograft model.

  • Treatment Regimen: Mice were treated with 2'-hydroxychalcone at different doses (low, medium, and high). The specific concentrations and administration route were not detailed in the provided abstract.

  • Efficacy Evaluation: Tumor growth and metastasis were monitored. At the end of the experiment, tumor tissues were collected for analysis, including TUNEL assays for apoptosis and western blotting for protein expression.

Signaling Pathways and Mechanisms of Action

The antitumor effects of chalcone derivatives are attributed to their modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

NF-κB Signaling Pathway

Several chalcones exert their anticancer effects by inhibiting the NF-κB signaling pathway. For instance, 2'-hydroxychalcone has been shown to inhibit the proliferation, migration, and invasion of breast cancer cells by suppressing the NF-κB pathway.[5] This inhibition is associated with an accumulation of reactive oxygen species (ROS), induction of endoplasmic reticulum stress (ERS), and activation of JNK/MAPK, ultimately leading to autophagy-dependent apoptosis.

NF_kB_Pathway_Inhibition Chalcone 2'-hydroxychalcone ROS ↑ ROS Chalcone->ROS ERS ↑ ER Stress Chalcone->ERS JNK_MAPK ↑ JNK/MAPK Chalcone->JNK_MAPK Apoptosis Apoptosis Chalcone->Apoptosis NFkB NF-κB Pathway ROS->NFkB ERS->NFkB JNK_MAPK->NFkB Proliferation Cell Proliferation NFkB->Proliferation Migration Cell Migration NFkB->Migration Invasion Cell Invasion NFkB->Invasion Microtubule_Inhibition_Pathway HymnPro HymnPro (2-hydroxy-4-methoxy-2',3'-benzochalcone) Tubulin Tubulin Polymerization HymnPro->Tubulin Microtubule Microtubule Disruption HymnPro->Microtubule Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest MAPK MAPK Signaling G2M_Arrest->MAPK Caspases Caspase Activation MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_preclinical In Vivo Antitumor Evaluation A Animal Model Selection (e.g., Nude Mice) B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth and Animal Grouping B->C D Drug Administration (e.g., i.p., s.c.) C->D E Monitoring Tumor Growth and Animal Health D->E F Endpoint: Tumor Excision and Analysis E->F G Data Analysis and Statistical Evaluation F->G

References

Unveiling the Bioactivity of 2-Hydroxy-3-methoxychalcone Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxy-3-methoxychalcone analogs. By presenting key experimental data and detailed methodologies, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The 1,3-diaryl-2-propen-1-one backbone of chalcones serves as a versatile scaffold for synthetic modifications, allowing for the fine-tuning of their biological effects.[4][5] Among these, this compound and its analogs have emerged as a promising area of investigation. The strategic placement of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influences their bioactivity, making a systematic exploration of their SAR crucial for future drug discovery endeavors.[6][7]

Comparative Biological Activity of this compound Analogs

The following table summarizes the biological activities of various this compound analogs and related derivatives, providing a quantitative comparison of their potency. The data highlights how substitutions on the chalcone (B49325) scaffold impact their efficacy against different biological targets.

Compound IDStructureBiological ActivityTargetIC50 / MIC (µM)Reference
1 2'-hydroxy-3,4,5-trimethoxychalconeAnti-inflammatoryiNOS inhibition2.26[6]
2 2'-hydroxy-3,4,5,3',4'-pentamethoxychalconeAnti-inflammatoryiNOS inhibition1.10[6]
3 (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneAntibacterialStaphylococcus aureus125 µg/mL[8]
4 (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneAntibacterialBacillus subtilis62.5 µg/mL[8]
5 2',4-dihydroxy-3-methoxychalconeAnticancerHeLa cells12.80 µg/mL[9]
6 2',4-dihydroxy-3-methoxychalconeAnticancerWiDr cells19.57 µg/mL[9]
7 2',4',4-trihydroxy-3-methoxychalconeAnticancerHeLa cells8.53 µg/mL[9]
8 2',4',4-trihydroxy-3-methoxychalconeAnticancerWiDr cells2.66 µg/mL[9]
9 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro)AnticancerCapan-1 cellsNot specified[10]
10 2'-hydroxy-4-methoxychalconeAntitumorNot specified-[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Antimicrobial Activity Screening (Cup Plate Method)

This method is utilized to assess the antibacterial activity of synthesized compounds.[12]

  • Preparation of Media: Nutrient agar (B569324) is prepared and sterilized.

  • Inoculation: A standardized bacterial suspension is uniformly spread over the surface of the agar plate.

  • Cup Preparation: Wells or "cups" are created in the agar using a sterile borer.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each cup. A standard antibiotic (e.g., amoxicillin) and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterial strain.

  • Measurement: The diameter of the zone of inhibition around each cup is measured to determine the antibacterial activity.

Antifungal Activity Screening (Broth Double Dilution Method)

This method is employed to determine the minimum inhibitory concentration (MIC) of compounds against fungal strains.[12]

  • Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth to obtain a range of concentrations.

  • Inoculation: A fixed volume of the fungal inoculum is added to each dilution.

  • Controls: A positive control (containing a standard antifungal agent like ketoconazole), a negative control (containing only the medium and inoculum), and a solvent control are included.

  • Incubation: The tubes or microplates are incubated under conditions that support fungal growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chalcone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both aromatic rings. The following diagrams illustrate the key SAR findings and a proposed experimental workflow for their evaluation.

Caption: Key structural features influencing the biological activity of this compound analogs.

Experimental_Workflow cluster_workflow Experimental Workflow for SAR Studies Synthesis Synthesis of Analogs (Claisen-Schmidt Condensation) Purification Purification & Characterization (Recrystallization, NMR, Mass Spec) Synthesis->Purification Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) SAR_Analysis->Mechanism_Studies Lead_Optimization->Synthesis In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo

Caption: A typical workflow for the synthesis and biological evaluation of chalcone analogs.

References

A Comparative Analysis of the Biological Activity of Hydroxy- and Methoxy-Substituted Chalcones in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various hydroxy- and methoxy-substituted chalcones, with a focus on their anti-cancer properties. Due to limited available data on 2-Hydroxy-3-methoxychalcone, this document focuses on its close structural analogs to provide relevant insights into the potential mechanisms and efficacy of this class of compounds.

Chalcones, a class of natural compounds belonging to the flavonoid family, are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The specific substitutions on these aromatic rings significantly influence their biological effects. This guide summarizes key experimental findings on the cytotoxic and apoptotic effects of several hydroxy- and methoxy-substituted chalcones across various cancer cell lines, details the experimental protocols used for these assessments, and visualizes the key signaling pathways involved.

Quantitative Data Summary

The anti-proliferative effects of different chalcone (B49325) derivatives have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Table 1: Cytotoxicity (IC50) of Chalcone Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)IC50 (µg/mL)Reference
2',4-dihydroxy-3-methoxychalconeHeLaCervical Cancer-12.80[1][2]
WiDrColon Cancer-19.57[1][2]
T47DBreast Cancer-20.73[1][2]
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)RPMI8226Multiple Myeloma25.97-[3]
MM.1SMultiple Myeloma18.36-[3]
U266Multiple Myeloma15.02-[3]
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC)PANC-1Pancreatic Cancer10.5-[4]
MIA PaCa-2Pancreatic Cancer12.2-[4]
C-33ACervical Cancer15.76-[5][6]
HeLaCervical Cancer10.05-[5][6]
SiHaCervical Cancer18.31-[5][6]

Table 2: Apoptosis and Cell Cycle Arrest Induced by Chalcone Derivatives

CompoundCell LineAssayEffectReference
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)U266Annexin V-FITC/PI67.9% apoptotic cells at 20 µM[3]
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC)HeLaCell Cycle AnalysisIncreased G0/G1 phase cell population (67.40% after 48h)[5]
HeLaApoptosis Assay3- to 4-fold increase in apoptosis[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in the studies of chalcone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the chalcone compound at the desired concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the chalcone compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of chalcone derivatives are often mediated through the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival. Many anti-cancer agents, including certain chalcones, exert their effects by inhibiting this pathway. For instance, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) has been shown to suppress the proliferation of multiple myeloma cells by inhibiting the PI3K/Akt/mTOR pathway[3][7]. Similarly, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) has been reported to induce apoptosis and G1 cell cycle arrest in hepatocellular carcinoma cells through the suppression of the PI3K/AKT signaling axis[7][8].

PI3K_Akt_mTOR_Pathway Chalcone Chalcone Derivatives (e.g., DMEC, DMC) PI3K PI3K Chalcone->PI3K Inhibits Caspases Caspase-9, Caspase-3 Chalcone->Caspases Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bad->Apoptosis Promotes Caspases->Apoptosis Executes

Caption: PI3K/Akt/mTOR signaling pathway inhibition by chalcone derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in regulating the immune response to infection and is also implicated in cancer development and progression by promoting cell proliferation and survival. Inhibition of the NF-κB pathway is a therapeutic strategy for cancer treatment. Studies on 2'-hydroxychalcone (B22705) and 2-hydroxy-3',5,5'-trimethoxychalcone have demonstrated their ability to suppress the NF-κB signaling pathway[9][10][11].

NFkB_Pathway Chalcone Chalcone Derivatives IKK IKK Chalcone->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Promotes Transcription

Caption: NF-κB signaling pathway inhibition by chalcone derivatives.

General Experimental Workflow

The assessment of the biological activity of a novel compound typically follows a standardized workflow, from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms.

Experimental_Workflow start Cell Culture treatment Treatment with Chalcone Compound start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot analysis Data Analysis & Interpretation cytotoxicity->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis

Caption: General workflow for evaluating the biological activity of chalcones.

References

A Comparative Study of 2-Hydroxy-3-methoxychalcone and Known Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 2-Hydroxy-3-methoxychalcone against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections detail the mechanism of action, comparative efficacy through available experimental data, and comprehensive experimental protocols for key assays.

Mechanism of Action: A Shared Pathway

This compound, a member of the chalcone (B49325) family of compounds, exhibits its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response.[1][2] This mechanism shares similarities with traditional NSAIDs. The core anti-inflammatory actions of this compound and its derivatives involve the inhibition of pro-inflammatory enzymes and transcription factors.

Inhibition of Cyclooxygenase (COX) Enzymes: Chalcones have been shown to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[3] This is a primary mechanism of action for most NSAIDs.

Modulation of the NF-κB Signaling Pathway: this compound and its analogs can suppress the activation of Nuclear Factor-kappa B (NF-κB).[1][4] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[2][5][6] By inhibiting NF-κB, these chalcones can effectively reduce the production of a wide array of inflammatory mediators.

MAPK Pathway Inhibition: The anti-inflammatory effects are also attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a significant role in the production of pro-inflammatory cytokines and mediators.[2]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the anti-inflammatory activity of 2-hydroxychalcone (B1664081) derivatives and commonly used anti-inflammatory drugs.

Disclaimer: The IC50 values presented below are compiled from various studies and were not determined in a head-to-head comparative experiment. Direct comparison of these values should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Anti-inflammatory Activity of 2'-Hydroxychalcone Derivatives
CompoundAssayCell LineIC50 (µM)
2'-hydroxy-3,4,5-trimethoxychalconeNO ProductionBV2 microglial cells2.26[1]
2'-hydroxy-3,4,5,3',4'-pentamethoxychalconeNO ProductionBV2 microglial cells1.10[1]
2'-HydroxychalconesiNOS-catalyzed NO productionRAW 264.7 cells7.1 - 9.6[1]
2',4-dihydroxy-4'-methoxychalconePGE2 ProductionRat peritoneal macrophages3[7]
2',4-dihydroxy-6'-methoxychalconePGE2 ProductionRat peritoneal macrophages3[7]
2'-hydroxy-4'-methoxychalconePGE2 ProductionRat peritoneal macrophages3[7]
Table 2: In Vitro Anti-inflammatory Activity of Known Anti-inflammatory Drugs
DrugTargetIC50 (µM)
CelecoxibCOX-20.04
DiclofenacCOX-20.1
IbuprofenCOX-210
MeloxicamCOX-20.27

Experimental Protocols

Detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Test compound (this compound)

  • Reference drugs (e.g., Ibuprofen, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference drugs at various concentrations.

  • In a 96-well plate, add the assay buffer, heme cofactor, and the COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference drug to the respective wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction and measure the product formation (prostaglandin E2) using a suitable detection method as per the kit instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and reference drug.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vitro NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the inhibition of NF-κB activation in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line stably transfected with an NF-κB luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include an unstimulated control group.

  • Incubate the plate for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound.

  • Determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compound (this compound)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or calipers

  • Vehicle for drug administration

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathway Diagram

G NF-κB and MAPK Inflammatory Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Chalcone This compound MAPK_pathway MAPK Pathway (ERK, JNK, p38) Chalcone->MAPK_pathway Inhibits IKK IKK Chalcone->IKK Inhibits TLR4->MAPK_pathway Activates TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_n->Genes Induces Transcription

Caption: Simplified NF-κB and MAPK signaling pathways and potential inhibition by this compound.

Experimental Workflow Diagram

G In Vitro Anti-inflammatory Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Lysis cluster_detection Detection & Analysis start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight start->incubate1 pretreat Pre-treat with This compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for 6-8 hours stimulate->incubate2 lyse Lyse cells incubate2->lyse add_reagent Add luciferase reagent lyse->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate % inhibition and IC50 value measure->analyze

Caption: Experimental workflow for the in vitro NF-κB luciferase reporter assay.

Logical Relationship Diagram

G Mechanism-based Classification of Anti-inflammatory Agents cluster_nsaids NSAIDs cluster_chalcones Chalcones cluster_corticosteroids Corticosteroids AntiInflammatory Anti-inflammatory Agents Ibuprofen Ibuprofen AntiInflammatory->Ibuprofen Diclofenac Diclofenac AntiInflammatory->Diclofenac Chalcone This compound AntiInflammatory->Chalcone Dexamethasone Dexamethasone AntiInflammatory->Dexamethasone COX_Inhibition COX Inhibition Ibuprofen->COX_Inhibition Diclofenac->COX_Inhibition Chalcone->COX_Inhibition NFkB_Inhibition NF-κB Inhibition Chalcone->NFkB_Inhibition Dexamethasone->NFkB_Inhibition

Caption: Logical relationship of this compound to other anti-inflammatory agents based on mechanism.

References

Independent Verification of 2-Hydroxy-3-methoxychalcone: A Comparative Guide to Synthesis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 2-Hydroxy-3-methoxychalcone, a valued scaffold in medicinal chemistry, and outlines methods for its purity verification. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting optimal methodologies for their specific applications.

Synthesis of this compound: A Comparative Overview

The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate acetophenone (B1666503) and benzaldehyde. Variations in catalysts, solvents, and reaction conditions significantly impact yield and purity.

Table 1: Comparison of Synthetic Protocols for this compound and Analogues

MethodReactantsCatalyst/SolventReaction Time/Temp.YieldPurity/CharacterizationReference
Acid-Catalyzed Aldol Condensation 2'-hydroxyacetophenone (B8834), 3-methoxybenzaldehyde (B106831)p-toluenesulfonic acid / Methanol48 hours / Room Temp.52%¹H NMR[1]
Base-Catalyzed Claisen-Schmidt Condensation 2'-hydroxyacetophenone, 3-methoxybenzaldehydeNaOH / EthanolNot SpecifiedGoodNot Specified[2]
Base-Catalyzed Claisen-Schmidt Condensation 2'-hydroxyacetophenone, 3-methoxybenzaldehydeKOH / Ethanol24 hours / Room Temp.Good¹H NMR, ¹³C NMR, IR, HRMSN/A
Grinding Technique (Green Synthesis) 4-methoxy acetophenone, 4-hydroxy benzaldehydeNaOH (solid)30 minutes / Room Temp.32.5%¹H NMR, ¹³C NMR, GC-MS (100% purity)[3]

Independent Purity Verification

Accurate determination of purity is critical for the application of this compound in research and drug development. While spectroscopic methods like NMR and Mass Spectrometry are essential for structural confirmation, chromatographic techniques are the gold standard for quantitative purity assessment.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized chalcone (B49325).

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity. A GC-MS analysis of a related methoxy (B1213986) chalcone showed 100% purity.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for purity analysis, especially for volatile compounds.[5]

Table 2: Analytical Methods for Purity Verification of Chalcones

TechniquePurposeKey ParametersReference
¹H and ¹³C NMR Structural ElucidationChemical shifts (δ), coupling constants (J)[1]
GC-MS Purity Assessment and Structural ConfirmationRetention time, mass spectrum[3][5]
RP-HPLC Quantitative Purity AnalysisC18 column, gradient elution with acetonitrile/acidified water, UV detection[4][6]

Performance Comparison with Alternative Chalcones

The biological activity of chalcones is highly dependent on their substitution pattern. This compound exhibits a range of biological activities, including antioxidant and antimicrobial properties.[7] A comparison with other chalcone derivatives highlights the structure-activity relationship.

Table 3: Comparative Biological Activities of Chalcone Derivatives

CompoundBiological ActivityKey FindingsReference
This compound Antioxidant, Anti-inflammatory, AnticancerPossesses significant antioxidant properties and has shown anti-inflammatory and anticancer activities.[7][7]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one Antibacterial, AntioxidantShowed excellent activity against various bacteria and significant antioxidant activity (IC50 = 3.39 µg/mL).[8][8]
2′,4′,4-Trihydroxychalcone Antioxidant, Anti-butyrylcholinesterase, AntimicrobialWas the most active compound in terms of antioxidant and antimicrobial activity in one study.[9][9]
Hydroxy and Chloro substituted chalcones Antitubercular, AntioxidantExhibited significant antioxidant activity, with electron-donating groups enhancing the activity.[10][10]
Methoxy amino chalcone derivatives Anticancer, AntimicrobialShowed promising anticancer activity against breast cancer cell lines and broad-spectrum antimicrobial activity.[2][2]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Aldol Condensation

This protocol is adapted from a reported synthesis of a similar chalcone.[1]

Materials:

  • 2'-hydroxyacetophenone

  • 3-methoxybenzaldehyde

  • p-toluenesulfonic acid

  • Methanol

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3 mmol of 2'-hydroxyacetophenone and 3 mmol of 3-methoxybenzaldehyde in 20 mL of methanol.

  • Add 5 mL of a 10% (w/v) aqueous solution of p-toluenesulfonic acid as a catalyst.

  • Stir the reaction mixture for 48 hours at room temperature, shielded from light.

  • Wash the resulting product with 60 mL of saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Characterize the final product using ¹H and ¹³C NMR spectroscopy.

Visualizing the Workflow

Synthesis and Purification Workflow

Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Reactants 2'-hydroxyacetophenone + 3-methoxybenzaldehyde Solvent_Catalyst Methanol + p-toluenesulfonic acid Reaction Stirring at Room Temperature (48 hours) Solvent_Catalyst->Reaction Washing Wash with NaHCO3 solution Reaction->Washing Extraction Extract with Ethyl Acetate Washing->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product Final_Product Evaporation->Final_Product Characterization (NMR, MS)

Caption: Workflow for the synthesis and purification of this compound.

Purity Analysis Workflow

HPLC Purity Analysis Workflow Sample_Prep Prepare Sample and Standard Solutions HPLC_System HPLC System with C18 Column Sample_Prep->HPLC_System Injection Inject Sample HPLC_System->Injection Elution Gradient Elution Injection->Elution Detection UV Detection Elution->Detection Data_Analysis Chromatogram Analysis and Purity Calculation Detection->Data_Analysis

Caption: General workflow for HPLC-based purity analysis of chalcones.

Signaling Pathway Inhibition (General)

Chalcones are known to modulate various signaling pathways. The following diagram illustrates a generalized pathway that can be inhibited by bioactive chalcones.

Generalized Signaling Pathway Inhibition by Chalcones Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Chalcone Chalcone Chalcone->Kinase_Cascade Chalcone->Transcription_Factor

Caption: Chalcones can inhibit inflammatory responses by targeting key signaling molecules.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-3-methoxychalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 2-Hydroxy-3-methoxychalcone, a chalcone (B49325) flavonoid used in various research applications.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that all handling of the compound, especially in its solid, powdered form, occurs in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. This ensures that the compound is managed in an environmentally responsible and compliant manner.

Step 1: Classification and Segregation

  • Classify the Waste: this compound should be classified as a non-halogenated organic solid waste.

  • Segregate from Incompatibles: Store waste this compound separately from incompatible materials, particularly strong oxidizing agents, to prevent any reactive incidents.

Step 2: Collection and Containerization

  • Use Designated Containers: Collect waste this compound in a dedicated, properly labeled, and sealable container. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name "this compound," the appropriate hazard warnings (e.g., "Irritant"), and the accumulation start date.

Step 3: Storage

  • Secure Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.

  • Avoid Environmental Contamination: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2] It is crucial to prevent its release into the environment.[1]

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Service: Engage a certified hazardous waste disposal company to collect, transport, and dispose of the chemical waste. These companies are equipped to handle and process chemical waste in accordance with federal, state, and local regulations.

  • Documentation: Maintain all documentation related to the waste disposal, including manifests and certificates of destruction, for regulatory compliance.

Disposal of Contaminated Materials

Any materials, such as filter paper, gloves, or paper towels, that have come into contact with this compound should also be treated as hazardous waste. These materials should be collected in a separate, clearly labeled container and disposed of through the same hazardous waste stream.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated waste container.[1][2] Avoid creating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.

Quantitative Disposal Data

Currently, there is no publicly available, specific quantitative data, such as concentration limits for different disposal methods for this compound. The standard procedure is to dispose of the pure compound and any contaminated materials through a licensed hazardous waste facility.

ParameterValue
EPA Hazardous Waste Code Not specifically listed; however, it should be managed as a chemical waste.
Recommended Disposal Method Incineration at a licensed hazardous waste facility.

Experimental Protocols for Degradation

No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are readily available in the reviewed literature. The standard and safest approach remains professional disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated classify Classify as Non-Halogenated Organic Solid Waste start->classify segregate Segregate from Incompatible Chemicals classify->segregate collect Collect in a Labeled, Sealed Container segregate->collect store Store in a Secure Secondary Containment Area collect->store spill Is there a spill? store->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes dispose Arrange for Pickup by a Licensed Waste Disposal Service spill->dispose No cleanup->store end Disposal Complete dispose->end

Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.